Product packaging for 2-(2-Chlorophenoxy)acetohydrazide(Cat. No.:CAS No. 36304-40-2)

2-(2-Chlorophenoxy)acetohydrazide

Cat. No.: B1265988
CAS No.: 36304-40-2
M. Wt: 200.62 g/mol
InChI Key: DSVNKLUHRGOPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B1265988 2-(2-Chlorophenoxy)acetohydrazide CAS No. 36304-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVNKLUHRGOPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957672
Record name 2-(2-Chlorophenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36304-40-2
Record name Acetic acid, 2-(2-chlorophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chlorophenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Chlorophenoxy)acetohydrazide synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Introduction

This compound is a key chemical intermediate in the synthesis of various heterocyclic compounds and derivatives that exhibit a wide range of biological activities. Its core structure, featuring a phenoxyacetic acid moiety linked to a hydrazide group, serves as a versatile scaffold for the development of novel therapeutic agents, including anti-inflammatory and anti-angiogenic compounds. This guide provides a detailed examination of its synthesis mechanism, experimental protocols, and relevant chemical data for researchers and professionals in drug discovery and development.

Core Synthesis Pathway

The most prevalent and classical method for synthesizing this compound is a two-step process.[1] This approach begins with the formation of an ester intermediate via the Williamson ether synthesis, followed by a hydrazinolysis reaction to yield the final acetohydrazide product.[1]

  • Step 1: Williamson Ether Synthesis: 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, to form ethyl 2-(2-chlorophenoxy)acetate.

  • Step 2: Hydrazinolysis: The synthesized ester, ethyl 2-(2-chlorophenoxy)acetate, is then treated with hydrazine hydrate, which substitutes the ethoxy group (-OEt) with a hydrazinyl group (-NHNH₂) to form this compound.[1]

Detailed Reaction Mechanism

Step 1: Mechanism of Ethyl 2-(2-chlorophenoxy)acetate Formation

This reaction proceeds via a typical Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.

  • Deprotonation: Anhydrous potassium carbonate (K₂CO₃), acting as a base, deprotonates the hydroxyl group of 2-chlorophenol. This generates a nucleophilic 2-chlorophenoxide ion.

  • Nucleophilic Attack: The newly formed 2-chlorophenoxide ion attacks the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.

  • Displacement: This attack results in the displacement of the chloride ion (Cl⁻) as the leaving group, forming the ether linkage and yielding the product, ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Mechanism of this compound Formation (Hydrazinolysis)

The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction.[1]

  • Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent nucleophile. The lone pair of electrons on one of its nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(2-chlorophenoxy)acetate.

  • Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which leads to the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

  • Proton Transfer: The expelled ethoxide ion is a strong base and deprotonates the newly added hydrazinyl group, generating ethanol and the final stable product, this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.[2][3]

Synthesis of Ethyl 2-(2-chlorophenoxy)acetate (Intermediate)
  • Reactants and Reagents:

    • o-Chlorophenol (1.00 mmol)

    • Ethyl chloroacetate (1.00 mmol)

    • Anhydrous Potassium Carbonate (1.50 mmol)

    • Acetone (100 ml)

    • Diethyl ether

    • Ice-cold water

  • Procedure:

    • A mixture of o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) is refluxed in 100 ml of acetone at 80°C for 18 hours.[2]

    • After reflux, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

    • The acetone is removed from the filtrate by distillation under reduced pressure.

    • The resulting residue is poured into ice-cold water with vigorous stirring.

    • The aqueous layer is extracted with diethyl ether.[2]

    • The ether layer is collected, and the solvent is removed by distillation to yield the crude ester, phenoxy ethyl acetate.[2]

Synthesis of this compound (Final Product)
  • Reactants and Reagents:

    • Ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol)

    • Hydrazine Hydrate (0.50 mmol)

    • Absolute Ethanol (40 ml)

  • Procedure:

    • The synthesized ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) is dissolved in 40 ml of absolute alcohol.[2]

    • Hydrazine hydrate (0.50 mmol) is added to the solution.

    • The mixture is heated at 100°C for 10 hours.[2]

    • The reaction mixture is then allowed to cool to room temperature, during which the product precipitates out as a solid.

    • The solid is collected by filtration, washed, and dried.

    • For further purification, the crude product is recrystallized from ethanol.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
This compoundC₈H₉ClN₂O₂200.6271134-136[2][3]
(4-Chloro-phenoxy)-acetic acid hydrazideC₈H₉ClN₂O₂201.0089116-118[4]
o-Tolyloxy-acetic acid hydrazideC₉H₁₂N₂O₂181.0079116-118[5]

Visualized Pathways and Mechanisms

The following diagrams illustrate the synthesis pathway and reaction mechanism.

Synthesis_Pathway cluster_0 cluster_1 start_material start_material intermediate intermediate product product reagent reagent A 2-Chlorophenol + Ethyl Chloroacetate B Ethyl 2-(2-chlorophenoxy)acetate A->B R1 K₂CO₃, Acetone Reflux (Williamson Ether Synthesis) C This compound B->C R2 Hydrazine Hydrate (NH₂NH₂) Ethanol, Heat (Hydrazinolysis) Hydrazinolysis_Mechanism reactant reactant intermediate intermediate product product label label Ester Ethyl 2-(2-chlorophenoxy)acetate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Product This compound Tetrahedral->Product 2. Collapse & Leaving Group Expulsion LeavingGroup Ethanol (CH₃CH₂OH) Tetrahedral->LeavingGroup 3. Proton Transfer

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)acetohydrazide is a synthetic organic compound belonging to the hydrazide class, characterized by a chlorophenoxy group attached to an acetohydrazide moiety. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by related analogues, including antimicrobial and anti-inflammatory properties.[1] A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and evaluation in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, presenting both experimentally determined and computationally predicted data.

Table 1: General and Structural Properties
PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 36304-40-2[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
SMILES C1=CC=C(C(=C1)OCC(=O)NN)Cl[1]
InChI InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)[1]
InChIKey DSVNKLUHRGOPJC-UHFFFAOYSA-N[1]
Table 2: Physical and Chemical Properties
PropertyValueMethodSource
Melting Point 111-113 °C (384-385 K)Experimental (Capillary Method, DSC)[1]
Water Solubility Poor (< 1 mg/mL at 25 °C)Estimated[1]
Organic Solvent Solubility Soluble in DMSO and DMF; Slightly soluble in methanol, ethanol, and acetonitrile.Inferred from structural features[2]
logP (Octanol-Water Partition Coefficient) 0.7087Computed
Topological Polar Surface Area (TPSA) 64.35 ŲComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bonds 3Computed

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester followed by hydrazinolysis.[3][4]

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and anhydrous potassium carbonate (1.50 mmol) in acetone (100 ml).

  • Reflux the reaction mixture at 80 °C for 18 hours.

  • After cooling, filter the mixture to remove the potassium carbonate.

  • Remove the acetone from the filtrate by distillation under reduced pressure.

  • Pour the residue into ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the ether to yield the crude ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in absolute ethanol (40 ml).

  • Add hydrazine hydrate (0.50 mmol) to the solution.

  • Heat the reaction mixture at 100 °C for 10 hours.

  • Allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the dry crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of approximately 10-15 °C per minute initially.

  • Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

  • Continue heating and record the temperature at which the last solid crystal melts; this is the end of the melting range.

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.[2]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Place approximately 10-20 mg of the compound into a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Slightly soluble: A small portion of the solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[4][5][6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[7][8]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add equal volumes of n-octanol and water (pre-saturated with each other) to a separatory funnel or centrifuge tube.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of hydrazide derivatives is known to possess significant antimicrobial and anti-inflammatory activities.[1][9] The following diagrams illustrate potential mechanisms of action based on the activities of related compounds.

Antimicrobial Mechanism of Action

Hydrazide derivatives can interfere with essential bacterial processes. One of the well-established mechanisms for some hydrazides is the inhibition of enzymes crucial for cell wall synthesis.

Antimicrobial_Mechanism cluster_drug Drug Action cluster_bacterium Bacterial Cell Hydrazide_Derivative This compound Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, InhA) Hydrazide_Derivative->Bacterial_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Bacterial_Enzyme->Cell_Wall_Synthesis Inhibition of DNA_Replication DNA Replication Bacterial_Enzyme->DNA_Replication Inhibition of Bacterial_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death

Caption: Potential antimicrobial mechanism of this compound.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of some hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti_inflammatory_Mechanism cluster_inflammation Inflammatory Cascade cluster_drug_action Drug Intervention Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Hydrazide_Derivative This compound Hydrazide_Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, essential for its application in research and drug development. The provided experimental protocols offer a practical framework for its synthesis and characterization. While the precise biological signaling pathways remain an area for further investigation, the potential antimicrobial and anti-inflammatory mechanisms presented here, based on the broader class of hydrazide derivatives, offer valuable starting points for future pharmacological studies. The continued exploration of this and related compounds holds promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's chemical identity, structural characteristics, and a validated synthetic pathway. Key physicochemical properties are summarized, and a detailed experimental protocol for its preparation is provided. Furthermore, the known biological activities of this compound and its derivatives are discussed, offering insights for future research and development.

Chemical Identity and Structure

This compound is an organic compound featuring a 2-chlorophenoxy moiety linked to an acetohydrazide functional group. The presence of the hydrazide group makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.

CAS Number: 36304-40-2[1][2]

Molecular Formula: C₈H₉ClN₂O₂[1][2]

Molecular Weight: 200.62 g/mol [1][2]

IUPAC Name: this compound[1]

SMILES: C1=CC=C(C(=C1)OCC(=O)NN)Cl[1]

The structure of this compound has been confirmed by X-ray crystallography, revealing a nearly planar acetohydrazide group.[2] In the crystalline state, molecules are interconnected through a network of N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, forming infinite sheets.[2]

Physicochemical and Crystallographic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its characterization, handling, and use in experimental settings.

PropertyValueReference
Molecular Weight 200.62 g/mol [1][2]
Melting Point 111-113 °C (384-385 K)[1]
Crystal System Monoclinic[2]
Space Group P2₁/c
Unit Cell Dimensions a = 15.2384(5) Å, b = 3.9269(1) Å, c = 16.8843(6) Å, β = 117.269(2)°[2]
Cell Volume 898.07(5) ų[2]
Molecules per Unit Cell (Z) 4[2]
Aqueous Solubility < 1 mg/mL at 25°C (estimated)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a phenoxy ester intermediate, followed by hydrazinolysis.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Work-up and Purification start 2-Chlorophenol + Ethyl Chloroacetate reagents1 K₂CO₃, Acetone start->reagents1 process1 Reflux at 80°C for 18h reagents1->process1 intermediate Ethyl 2-(2-chlorophenoxy)acetate process1->intermediate reagents2 Hydrazine Hydrate, Absolute Alcohol intermediate->reagents2 process2 Heat at 100°C for 10h reagents2->process2 product This compound process2->product workup Cooling, Filtration, Drying product->workup purification Recrystallization from Ethanol workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Part 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

  • To a 250 mL round-bottom flask, add 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol).

  • Add 100 mL of acetone to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C for 18 hours with continuous stirring.

  • After the reaction is complete, filter the mixture to remove solid potassium carbonate.

  • Remove the acetone from the filtrate by distillation.

  • Pour the resulting residue into ice-cold water with vigorous stirring to precipitate the ester.

  • Extract the ester, ethyl 2-(2-chlorophenoxy)acetate, using diethyl ether.

  • Distill the ether to obtain the crude ester.

Part 2: Synthesis of this compound

  • In a suitable flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in 40 mL of absolute ethanol.

  • Add hydrazine hydrate (0.50 mmol) to the solution.

  • Heat the reaction mixture at 100°C for 10 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Filter the solid product, wash it with a small amount of cold ethanol, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound. A yield of 71% has been reported for this step.[2]

Spectroscopic Characterization

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch (amine) 3350 - 3250Two bands, characteristic of a primary amine
C=O stretch (amide I) 1680 - 1630Strong absorption
N-H bend (amide II) 1650 - 1550
C-O stretch (ether) 1260 - 1000
C-Cl stretch 800 - 600

For rigorous structural confirmation, it is recommended to acquire a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2][3] While targeted research on this compound is limited, its structural motifs suggest potential therapeutic applications.

Known and Potential Biological Activities
  • Antimicrobial Activity: Hydrazide-hydrazone derivatives have shown significant potential as antibacterial and antifungal agents, often by inhibiting essential microbial enzymes like DNA gyrase.[3]

  • Anti-inflammatory Properties: The 2-chlorophenoxy group, in conjunction with the hydrazide moiety, may contribute to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

  • Other Potential Activities: Related hydrazine derivatives have been reported to exhibit antileishmanial, anticancer, and tuberculostatic activities.[2]

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for this compound have not been fully elucidated. However, based on the activities of similar compounds, a proposed mechanism for its potential anti-inflammatory action is depicted below.

Inflammatory\nStimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory\nStimuli->Arachidonic Acid via Phospholipase A₂ Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins via COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX Enzymes COX Enzymes This compound->COX Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for further investigation in drug discovery and development. This guide provides foundational data and protocols to facilitate such research. The generation and publication of comprehensive spectroscopic and biological activity data for this molecule would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Discovery and History of Chlorophenoxy Acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of chlorophenoxy acetohydrazides. This class of compounds, originating from the structural backbone of chlorophenoxy herbicides, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document details the seminal synthetic methodologies, chronological development, and a thorough examination of their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of their mechanisms of action and evaluation processes.

A Historical Perspective: From Herbicides to Therapeutic Agents

The journey of chlorophenoxy acetohydrazides is intrinsically linked to the development of synthetic auxins, a class of herbicides that revolutionized agriculture in the mid-20th century. The foundational structure, phenoxyacetic acid, is the parent compound for well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The initial exploration into derivatives of these compounds was primarily aimed at modifying their herbicidal properties.

While the first synthesis of simple hydrazides dates back to 1895 by Kurzius, the specific exploration of chlorophenoxy acetohydrazides as a distinct class of biologically active agents appears to have gained momentum later. An early investigation into a related derivative was documented by Dovlatvan in 1961, which described the synthesis and biological activity of N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate.[1] This marked a pivotal step towards recognizing the potential of these compounds beyond their agricultural applications.

Subsequent research has unveiled a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, shifting the focus of many researchers towards the therapeutic potential of chlorophenoxy acetohydrazide derivatives.

Synthesis of Chlorophenoxy Acetohydrazides

The general synthetic route to chlorophenoxy acetohydrazides is a well-established multi-step process that begins with the corresponding chlorophenoxyacetic acid.

General Synthetic Pathway

The synthesis typically involves three key steps:

  • Esterification: The starting chlorophenoxyacetic acid is converted to its corresponding ethyl ester.

  • Hydrazinolysis: The ethyl ester is then treated with hydrazine hydrate to yield the core chlorophenoxy acetohydrazide.

  • Condensation (for hydrazone derivatives): The resulting acetohydrazide can be further reacted with various aldehydes or ketones to produce a wide array of N-arylidene acetohydrazide derivatives.

General Synthetic Pathway for Chlorophenoxy Acetohydrazides.
Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

This protocol is adapted from a representative synthetic procedure.[2]

Step 1: Synthesis of Ethyl (4-chlorophenoxy)acetate

  • A mixture of 4-chlorophenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in 100 mL of dry acetone is refluxed for 12-18 hours.

  • The reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The acetone is evaporated under reduced pressure.

  • The resulting residue is washed with water and extracted with diethyl ether.

  • The ether layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl (4-chlorophenoxy)acetate.

Step 2: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

  • A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in 90 mL of ethanol is refluxed for 6 hours.[2]

  • The reaction mixture is cooled, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried.

  • The crude product is recrystallized from ethanol to afford pure 2-(4-chlorophenoxy)acetohydrazide.[2]

Biological Activities and Quantitative Data

Chlorophenoxy acetohydrazides and their derivatives have demonstrated a wide range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known for their antimicrobial properties.[3] Studies on derivatives of chlorophenoxy acetohydrazides have shown promising antibacterial and antifungal activity.

Table 1: Antibacterial Activity of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Derivatives [3]

CompoundGram-Positive Bacteria (Inhibition Zone in mm)Gram-Negative Bacteria (Inhibition Zone in mm)
Staphylococcus pyogenes Staphylococcus aureus
Derivative 4aModerate to GoodModerate to Good
Derivative 4cModerate to GoodModerate to Good
Derivative 4dModerate to GoodModerate to Good
Derivative 4jModerate to GoodModerate to Good

Note: The study focused on derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide and reported moderate to good activity with substantial inhibition zones for the specified derivatives compared to the standard drug Chloramphenicol.[3]

Anti-inflammatory Activity

Certain derivatives of chlorophenoxy acetohydrazides have been investigated for their anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Derivatives

Compound% Reduction in Inflammation (1 hr)% Reduction in Inflammation (2 hr)% Reduction in Inflammation (3 hr)
9a 354555
9d 325058
9e 304852
Diclofenac (Reference) 355574

Data adapted from a study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, a structurally related class of compounds.

Anticancer Activity

Hydrazide derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Table 3: Cytotoxicity of 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide (Compound 9) against Prostate Cancer Cells

Cell LineIC₅₀ (µM)
PC-3 1.5
DU-145 2.1

Note: The data is for a derivative containing the (4-chlorophenyl)methylene]hydrazide moiety.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of chlorophenoxy acetohydrazides are attributed to their interaction with various cellular targets and signaling pathways.

Antimicrobial Mechanism: Inhibition of DNA Gyrase

A key mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair. By binding to the active site of DNA gyrase, these hydrazone derivatives can block its function, leading to bacterial cell death.

Inhibition of DNA Gyrase by Chlorophenoxy Acetohydrazide Derivatives.
Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties are primarily believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway responsible for the synthesis of prostaglandins.

Inhibition of COX Enzymes by Chlorophenoxy Acetohydrazide Derivatives.
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

Derivatives of hydrazide-hydrazones have demonstrated potential as anticancer agents by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.

Inhibition of VEGFR-2 Signaling by Chlorophenoxy Acetohydrazide Derivatives.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Workflow for Broth Microdilution Assay.

Materials:

  • Test compounds (chlorophenoxy acetohydrazide derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Controls: Positive (inoculum without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxicity of the compounds against cancer cell lines.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

Chlorophenoxy acetohydrazides have evolved from their origins in herbicide research to become a versatile scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlight their potential for the development of novel therapeutic agents. The structure-activity relationship studies have shown that modifications to the chlorophenoxy ring and the hydrazide moiety can significantly influence their potency and selectivity.

Future research should focus on elucidating the detailed molecular mechanisms of action for their various biological effects. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in infectious diseases, inflammation, and oncology.

References

Navigating the Physicochemical Landscape of 2-(2-Chlorophenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 2-(2-Chlorophenoxy)acetohydrazide.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a molecule of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and biological screening. This document outlines its expected solubility in common laboratory solvents, details established experimental protocols for its precise determination, and discusses its stability profile and degradation pathways.

Core Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₉ClN₂O₂.[1][2][3] Its structure, featuring a chlorinated phenyl ring, an ether linkage, and an acetohydrazide moiety, governs its solubility and stability characteristics.

Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature.[4] However, a qualitative solubility profile can be inferred based on its structural features. The presence of the polar hydrazide and amide groups suggests some solubility in polar solvents, while the chlorophenyl group indicates potential solubility in non-polar and aromatic solvents.[4]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventExpected SolubilityReference
Polar Protic WaterSparingly Soluble (<1 mg/mL at 25°C)[4][5]
MethanolSlightly Soluble[4]
EthanolSlightly Soluble (Good solubility at elevated temperatures for recrystallization)[4][5][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][4]
Dimethylformamide (DMF)Soluble[4]
AcetonitrileSlightly Soluble[4]
Aprotic Tetrahydrofuran (THF)Moderate[6]
DioxaneModerate[6]

Stability Profile

The stability of this compound is crucial for its storage and handling. The primary degradation pathways for this compound are hydrolysis and oxidation.[7]

Key Stability Considerations:

  • Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, particularly under acidic or basic conditions. This degradation pathway yields 2-(2-chlorophenyl)acetic acid and hydrazine.[7]

  • Oxidation: The hydrazide moiety can also be susceptible to oxidation.[7]

  • Incompatibilities: The compound should not be stored with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can accelerate its degradation.[7]

  • Storage Conditions: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[7]

  • Signs of Degradation: Visual signs of degradation may include a change in color (e.g., yellowing), caking, or a change in odor. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.[7]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[7]

  • Acidic Hydrolysis:

    • Dissolve a known amount of this compound in a mixture of an organic solvent (e.g., acetonitrile) and a strong acid (e.g., 0.1 M HCl).

    • The solution is heated (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • The solution is then cooled, neutralized, and diluted for analysis by a stability-indicating HPLC method.[7]

  • Basic Hydrolysis:

    • A similar procedure to acidic hydrolysis is followed, but a strong base (e.g., 0.1 M NaOH) is used instead of an acid.[7]

  • Oxidative Degradation:

    • The compound is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., hydrogen peroxide).

    • The mixture is incubated for a specific time before analysis.

  • Photostability:

    • A solution of the compound, as well as the solid compound, is exposed to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Thermal Degradation:

    • The solid compound is exposed to elevated temperatures to assess its thermal stability.

Visualizations

Conceptual Degradation Pathway of this compound

parent This compound acid 2-(2-Chlorophenoxy)acetic acid parent->acid Hydrolysis (Acid/Base) hydrazine Hydrazine parent->hydrazine Hydrolysis (Acid/Base) oxidation_products Oxidation Products parent->oxidation_products Oxidation ring_hydroxylation Hydroxylated Metabolites acid->ring_hydroxylation Metabolism conjugates Conjugated Products ring_hydroxylation->conjugates Conjugation

Caption: Conceptual metabolic and degradation pathway.

Experimental Workflow for Solubility and Stability Assessment

start Start: Compound Synthesis and Purification solubility Solubility Assessment start->solubility stability Stability Assessment start->stability shake_flask Shake-Flask Method solubility->shake_flask hplc_method_dev Develop Stability-Indicating HPLC Method stability->hplc_method_dev analysis1 HPLC Analysis of Saturated Solution shake_flask->analysis1 forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) hplc_method_dev->forced_degradation storage_stability Long-Term and Accelerated Storage Stability hplc_method_dev->storage_stability analysis2 HPLC Analysis of Stressed Samples forced_degradation->analysis2 analysis3 Periodic HPLC Analysis of Stored Samples storage_stability->analysis3 data_analysis1 Determine Solubility analysis1->data_analysis1 data_analysis2 Identify Degradants and Degradation Pathways analysis2->data_analysis2 data_analysis3 Determine Shelf-Life and Storage Conditions analysis3->data_analysis3

Caption: Workflow for solubility and stability testing.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide from 2-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chlorophenoxy)acetohydrazide, a valuable intermediate in the development of novel therapeutic agents. The synthesis is a well-established two-step process commencing with a Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis to yield the final product. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate the replication and optimization of this synthesis in a laboratory setting.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and reaction data for the starting material, intermediate, and final product is presented below.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-ChlorophenolC₆H₅ClO128.569
Ethyl 2-(2-chlorophenoxy)acetateC₁₀H₁₁ClO₃214.64Not Reported
This compoundC₈H₉ClN₂O₂200.62111-112[1]

Table 2: Reaction and Yield Data

Reaction StepProductYield (%)
1. Williamson Ether SynthesisEthyl 2-(2-chlorophenoxy)acetateNot Reported
2. HydrazinolysisThis compound71[1]
Overall Yield This compound Not Calculable

Spectroscopic Characterization

Table 3: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
IR (cm⁻¹) ~3300-3200 (N-H stretching), ~1680-1640 (C=O stretching, Amide I), ~1640-1550 (N-H bending)
¹H NMR (ppm) Aromatic protons, -O-CH₂- protons, -NH-NH₂ protons
¹³C NMR (ppm) Aromatic carbons, Carbonyl carbon, -O-CH₂- carbon

Experimental Protocols

The synthesis of this compound is performed in two main steps:

  • Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate via Williamson Ether Synthesis

  • Step 2: Synthesis of this compound via Hydrazinolysis

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

This reaction involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the phenoxide ion generated from 2-chlorophenol in the presence of a base.

Materials:

  • 2-Chlorophenol

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenol, ethyl chloroacetate, and anhydrous potassium carbonate in acetone.

  • Heat the reaction mixture to reflux at 80°C and maintain for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • Pour the residue into ice-cold water with vigorous stirring to precipitate the crude ester.

  • Extract the ester with a suitable organic solvent (e.g., ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Synthesis of this compound

The synthesized ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Materials:

  • Ethyl 2-(2-chlorophenoxy)acetate (from Step 1)

  • Hydrazine hydrate

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate in absolute ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux at 100°C for 10 hours.[1]

  • After completion of the reaction, allow the mixture to cool.

  • The solid product that separates out is collected by filtration.

  • The crude product is dried and then purified by recrystallization from ethanol to yield pure this compound.[1]

Reaction Pathways and Workflows

The synthesis of this compound from 2-chlorophenol follows a linear two-step pathway. The first step is a Williamson ether synthesis to form the intermediate ester, which is then converted to the final hydrazide product through hydrazinolysis.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 2-Chlorophenol 2-Chlorophenol Intermediate Ethyl 2-(2-chlorophenoxy)acetate 2-Chlorophenol->Intermediate K2CO3, Acetone, 80°C, 18h Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate Final_Product This compound Intermediate->Final_Product Absolute Ethanol, 100°C, 10h Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Final_Product

Caption: Synthetic pathway for this compound.

The experimental workflow involves a series of standard laboratory procedures for reaction setup, monitoring, workup, and purification.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrazide Formation A Reaction Setup: 2-Chlorophenol, Ethyl chloroacetate, K2CO3 in Acetone B Reflux at 80°C for 18h A->B C Filtration B->C D Solvent Evaporation C->D E Precipitation & Extraction D->E F Drying & Concentration E->F G Crude Ester F->G H Reaction Setup: Crude Ester, Hydrazine Hydrate in Absolute Ethanol G->H Use in next step I Reflux at 100°C for 10h H->I J Cooling & Filtration I->J K Recrystallization from Ethanol J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis.

References

Theoretical Insights into 2-(2-Chlorophenoxy)acetohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular characteristics, computational analysis, and therapeutic potential of 2-(2-Chlorophenoxy)acetohydrazide and its derivatives.

Introduction

This compound belongs to the class of phenoxyacetic acid hydrazides, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Hydrazide derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a chlorophenoxy moiety can further modulate the biological and physicochemical properties of the parent acetohydrazide structure, making this compound a promising scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies on this compound, drawing upon experimental data from crystallographic studies and computational analyses of analogous compounds. The aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural features and potential interaction mechanisms of this molecule, thereby facilitating rational drug design and development.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a 2-chlorophenyl ring linked to an acetohydrazide group via an ether bond. The overall conformation and, consequently, the biological activity of the molecule are determined by the spatial arrangement of these two key functional moieties.

Experimental Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise measurements of bond lengths and angles for this compound and its structural isomer, 2-(4-Chlorophenoxy)acetohydrazide. This experimental data serves as a crucial benchmark for validating theoretical calculations.

In the crystal structure of this compound, the acetohydrazide group (C7/C8/N1/N2/O2) is nearly planar, with a maximum deviation of 0.031 (2) Å for the N1 atom.[1] A similar planarity is observed in the N—C(=O)—C group of 2-(4-Chlorophenoxy)acetohydrazide, with a deviation of 0.008 (2) Å.[1] The dihedral angle between the phenyl ring and the acetohydrazide group is a critical parameter influencing the molecule's overall shape. For the 4-chloro isomer, this angle is 14.93 (17)°, suggesting a relatively planar conformation in the solid state.[1]

Table 1: Experimental Bond Lengths and Angles for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-Cl11.741(2)C2-C1-Cl1119.2(2)
C7-O21.242(3)O2-C7-C8122.2(2)
C7-N11.329(3)O2-C7-N1123.5(2)
N1-N21.401(3)C8-C7-N1114.3(2)
C8-O11.434(3)C7-N1-N2120.3(2)

Data from single-crystal X-ray diffraction. Atom numbering may differ from the target molecule.[1]

Table 2: Experimental Bond Lengths and Angles for 2-(4-Chlorophenoxy)acetohydrazide

ParameterBond Length (Å)ParameterBond Angle (°)
C2-Cl11.742(2)C3-C2-Cl1119.5(2)
C8=O41.233(3)O4-C8-N1123.0(2)
C8-N11.328(3)O4-C8-C7121.3(2)
N1-N21.411(3)N1-C8-C7115.7(2)
C7-O61.435(3)C8-N1-N2119.9(2)

Data from single-crystal X-ray diffraction. Atom numbering may differ from the target molecule.[1]

Theoretical Calculations on Acetohydrazide

While comprehensive theoretical studies on this compound are limited, Density Functional Theory (DFT) calculations on the parent acetohydrazide molecule provide valuable insights into the intrinsic properties of the hydrazide core.

Table 3: Theoretical Bond Lengths and Angles for Acetohydrazide (CH₃-CO-NH-NH₂) *

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.234O-C-N123.1
C-N1.365C-N-N119.8
N-N1.408H-N-N112.1
C-C1.517H-N-C118.9

Data obtained from DFT B3LYP/6-311+G calculations.*[1]

These theoretical values for the acetohydrazide backbone are in good agreement with the experimental data for the chlorophenoxy derivatives, suggesting that the core geometry is largely preserved.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process.

G A 2-Chlorophenol + Ethyl Chloroacetate B Ethyl 2-(2-chlorophenoxy)acetate A->B Base (e.g., K2CO3) Reflux C This compound B->C Hydrazine Hydrate Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Protocol:

  • Esterification: 2-Chlorophenol is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate. The mixture is typically refluxed in a suitable solvent like acetone.

  • Hydrazinolysis: The resulting ethyl 2-(2-chlorophenoxy)acetate is then treated with hydrazine hydrate in an alcohol solvent, such as ethanol, and refluxed to yield the final product, this compound.[1] The product can be purified by recrystallization from ethanol.

Single-Crystal X-ray Diffraction

The experimental data presented in Tables 1 and 2 were obtained through single-crystal X-ray diffraction.

G A Crystal Selection B Data Collection (Diffractometer) A->B C Structure Solution (e.g., SHELXT) B->C D Structure Refinement (e.g., SHELXL) C->D E Data Analysis & Validation D->E

Caption: General workflow for single-crystal X-ray diffraction.

Methodology:

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII CCD) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[1]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods (e.g., with SHELXT software). The structural model is then refined against the experimental data using a least-squares method (e.g., with SHELXL software).[1]

Computational Methodology (Inferred for this compound)

Based on studies of analogous compounds, a typical computational protocol for theoretical analysis of this compound would involve the following steps.

G A Initial Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311+G**) A->B C Frequency Calculation B->C Verify Minimum Energy D Electronic Property Calculation (HOMO-LUMO, MEP) B->D E Molecular Docking (if applicable) B->E

Caption: A typical workflow for computational analysis.

  • Software: Gaussian program suite is commonly used for DFT calculations.

  • Method: Density Functional Theory (DFT) is a popular quantum mechanical modeling method.

  • Functional and Basis Set: The B3LYP hybrid functional with a 6-311+G** basis set is a widely used combination for organic molecules, providing a good balance between accuracy and computational cost.[1]

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Theoretical Studies and Potential Applications

While direct theoretical studies on this compound are not abundant in the literature, research on related hydrazide derivatives provides a framework for understanding its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on various series of hydrazide derivatives have been conducted to correlate their chemical structures with their biological activities, particularly as antimicrobial agents. These studies have identified key molecular descriptors that influence the antimicrobial potency of these compounds.

For a series of benzylidene hydrazides, a multi-target QSAR model indicated that topological parameters, such as the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3), are crucial in describing their antimicrobial activity.[2] This suggests that the overall size, shape, and branching of the molecule play a significant role in its interaction with biological targets.

G A Dataset of Hydrazide Analogs with Biological Activity Data B Calculation of Molecular Descriptors (e.g., Topological) A->B C Development of QSAR Model (e.g., Multiple Linear Regression) B->C D Model Validation C->D E Prediction of Activity for New Compounds C->E

Caption: A generalized workflow for QSAR analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For hydrazide derivatives, docking studies are often employed to investigate their binding modes with specific protein targets, such as enzymes or receptors, to elucidate their mechanism of action.

For instance, phenoxyacetic acid hydrazide derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Conclusion

This technical guide has synthesized the available experimental and theoretical information on this compound and its analogs. The crystallographic data provides a solid foundation for understanding the molecule's three-dimensional structure. While direct theoretical studies on the title compound are sparse, computational analyses of the parent acetohydrazide and related hydrazide derivatives offer valuable insights into its potential electronic properties and biological activities.

Future research should focus on dedicated computational studies of this compound, including DFT calculations for a detailed understanding of its electronic structure and molecular docking simulations with relevant biological targets to explore its therapeutic potential. Such studies, in conjunction with experimental validation, will be instrumental in the rational design of novel and more potent drug candidates based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Chlorophenoxy)acetohydrazide, a versatile intermediate in the development of novel therapeutic agents. The synthesis is a robust two-step process commencing with a Williamson ether synthesis to form an ester intermediate, which is subsequently converted to the target hydrazide via hydrazinolysis. This application note includes comprehensive experimental procedures, characterization data, and a visual representation of the synthesis workflow to ensure reproducibility and aid in experimental planning.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. The structural motif, featuring a chlorophenoxy group linked to an acetohydrazide moiety, is found in molecules exhibiting antimicrobial, anti-inflammatory, and other biological properties. A reliable and well-documented synthetic protocol is crucial for researchers engaged in the discovery and development of new chemical entities.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthesis of this compound
ParameterValueReference
Molecular FormulaC₈H₉ClN₂O₂
Molecular Weight200.62 g/mol
Melting Point111-113 °C (384-385 K)
Yield71%
AppearanceCrystalline solid
Table 2: Spectroscopic Data for this compound
FT-IR (KBr, cm⁻¹) Assignment
3310, 3215N-H stretching (asymmetric and symmetric)
3060Aromatic C-H stretching
2925Aliphatic C-H stretching
1650C=O stretching (Amide I)
1610N-H bending (Amide II)
1580, 1480Aromatic C=C stretching
1240Aryl-O-C stretching
750C-Cl stretching
¹H NMR (DMSO-d₆, δ ppm) Assignment MultiplicityIntegration
9.20-CONH-Singlet1H
7.40-7.00Aromatic protonsMultiplet4H
4.60-OCH₂-Singlet2H
4.30-NH₂Broad Singlet2H

Experimental Protocols

The synthesis of this compound is achieved through the following two-step procedure:

Step 1: Synthesis of Ethyl 2-(2-Chlorophenoxy)acetate

This step involves the Williamson ether synthesis, where 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a base.

  • Materials:

    • 2-Chlorophenol

    • Ethyl chloroacetate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone

    • Diethyl ether

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and anhydrous potassium carbonate (1.50 mmol) in 100 mL of acetone.

    • Heat the reaction mixture to reflux at 80 °C and maintain for 18 hours with continuous stirring.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Pour the resulting residue into ice-cold water with vigorous stirring to precipitate the crude ester.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chlorophenoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The ester intermediate is converted to the final hydrazide product through hydrazinolysis.

  • Materials:

    • Ethyl 2-(2-chlorophenoxy)acetate (from Step 1)

    • Hydrazine hydrate (80% solution)

    • Absolute ethanol

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in 40 mL of absolute ethanol.

    • To this solution, add hydrazine hydrate (0.50 mmol).

    • Heat the reaction mixture to 100 °C and reflux for 10 hours.

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow Reactants1 2-Chlorophenol + Ethyl Chloroacetate + K₂CO₃ Step1 Williamson Ether Synthesis (Acetone, 80°C, 18h) Reactants1->Step1 Intermediate Ethyl 2-(2-Chlorophenoxy)acetate Step1->Intermediate Step2 Hydrazinolysis (Ethanol, 100°C, 10h) Intermediate->Step2 Reactants2 Hydrazine Hydrate Reactants2->Step2 Product This compound Step2->Product Purification Recrystallization (Ethanol) Product->Purification

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: In Vitro Antimicrobial Assay of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays of 2-(2-Chlorophenoxy)acetohydrazide. This document outlines the biological context, detailed experimental protocols, data presentation formats, and a conceptual workflow.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] this compound, featuring a chlorophenoxy group and an acetohydrazide core, is a promising scaffold for the development of novel therapeutic agents.[2][4] In vitro antimicrobial susceptibility testing is a critical first step in evaluating the potential of this compound as a new antimicrobial agent. The primary methods employed are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay to assess the zone of inhibition.[5]

While extensive public data on the antimicrobial activity of this compound is limited, this document provides a framework for its evaluation.[5] The protocols detailed below are standardized methods that will allow for the effective screening and comparison of this compound against a panel of clinically relevant microorganisms.

Data Presentation

Effective data management is crucial for the comparison and interpretation of antimicrobial activity. The following tables provide a clear and structured format for presenting quantitative data obtained from in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaData not available0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaData not available0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available0.5 - 4Not Applicable
Candida albicansFungal (Yeast)Data not availableNot Applicable0.25 - 2

Table 2: Zone of Inhibition for this compound and Control Antibiotics

MicroorganismTypeThis compound Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)Fluconazole Zone of Inhibition (mm)
Staphylococcus aureusGram-positive BacteriaData not available22 - 30Not Applicable
Bacillus subtilisGram-positive BacteriaData not available25 - 33Not Applicable
Escherichia coliGram-negative BacteriaData not available25 - 33Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available18 - 25Not Applicable
Candida albicansFungal (Yeast)Data not availableNot Applicable19 - 26

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial efficacy of this compound.

3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5]

Materials:

  • This compound

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[2][5]

  • Pure, overnight cultures of test microorganisms

  • Sterile pipettes and tips

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). Prepare stock solutions of control antibiotics in an appropriate solvent.

  • Inoculum Preparation: Inoculate the test microorganism into a suitable broth and incubate overnight. Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute this to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[2][5]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add a specific volume of the compound's stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[5]

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.[5]

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.[2][5]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.[2][5]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[5]

3.2. Agar Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[5]

Materials:

  • This compound

  • Standard antibiotics

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Sterile cotton swabs, forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Antimicrobial Disks: Impregnate sterile filter paper disks with a known concentration of this compound.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.

  • Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated MHA plates using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of this compound.

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare Stock Solution of This compound C Broth Microdilution Assay A->C D Agar Disk Diffusion Assay A->D B Prepare Standardized Microbial Inoculum B->C B->D E Determine Minimum Inhibitory Concentration (MIC) C->E F Measure Zone of Inhibition D->F G Evaluate Antimicrobial Efficacy E->G F->G

Workflow for Antimicrobial Susceptibility Testing.

4.2. Conceptual Mechanism of Action

Derivatives of hydrazides, particularly hydrazones, have been reported to exert their antimicrobial effect through the inhibition of essential microbial enzymes like DNA gyrase.[1] This enzyme is crucial for DNA replication and repair in bacteria. The following diagram illustrates this proposed mechanism.

G A This compound (or its active form) B Bacterial Cell A->B Enters E Inhibition of DNA Gyrase A->E Binds to C DNA Gyrase (Essential Enzyme) D DNA Replication and Repair C->D Enables F Bacterial Cell Death E->C Inhibits E->F Leads to

Proposed Mechanism: Inhibition of DNA Gyrase.

References

Application Notes and Protocols for Anti-inflammatory Studies of 2-(2-Chlorophenoxy)acetohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory potential of 2-(2-chlorophenoxy)acetohydrazide and its structurally related analogs. The primary mechanism of anti-inflammatory action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1]

Due to the limited availability of specific quantitative anti-inflammatory data for this compound in publicly accessible literature, this guide utilizes data from structurally similar phenoxyacetohydrazide derivatives as a benchmark. This information serves as a valuable reference for researchers initiating studies on this compound or its novel derivatives.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are central to the synthesis of prostaglandins—key players in inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is elevated at sites of inflammation.[2] Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.[2]

Another important pathway in inflammation involves the lipoxygenase (LOX) enzymes, which catalyze the production of leukotrienes, another class of inflammatory mediators. Some anti-inflammatory compounds exhibit inhibitory activity against both COX and LOX pathways.

Below is a diagram illustrating the general arachidonic acid inflammatory pathway and the points of inhibition for anti-inflammatory compounds.

Inflammatory Pathway General Inflammatory Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation Compound This compound (and analogs) Compound->COX Inhibition Compound->LOX Inhibition

Caption: General Arachidonic Acid Inflammatory Pathway.

Data Presentation

The following tables summarize representative quantitative data for analogs of this compound to provide a comparative benchmark for its potential anti-inflammatory activity.

Table 1: In Vivo Anti-inflammatory Activity of Phenoxyacetohydrazide Analogs (Carrageenan-Induced Rat Paw Edema)

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d)100132Diclofenac (50 mg/kg)35
24552
35874
Analogous Hydrazide Derivative III20435.73Diclofenac (10 mg/kg)38.85
50425.12
Analogous Hydrazide Derivative IV20437.29Diclofenac (10 mg/kg)38.85
50434.17

Data presented is for illustrative purposes based on published studies on analogous compounds.[3][4]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of a Phenoxyacetic Acid Derivative Analog

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-Methoxyphenyl)acetic acid derivativeCOX-1>100>11.1
COX-29.0
Reference Inhibitors
CelecoxibCOX-1150.0026
COX-20.04
DiclofenacCOX-11.21.0
COX-21.2
IndomethacinCOX-10.12.0
COX-20.2

IC50 values represent the concentration required to inhibit 50% of the enzyme activity. Data for the 2-(4-Methoxyphenyl)acetic acid derivative is presented as a proxy due to the lack of publicly available data for this compound.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[6]

Carrageenan_Paw_Edema_Workflow Workflow for Carrageenan-Induced Paw Edema Assay Acclimatization Animal Acclimatization (Wistar rats, 180-250g) Grouping Grouping of Animals (e.g., Control, Standard, Test Groups) Acclimatization->Grouping Dosing Oral Administration of Test Compound, Vehicle (Control), or Standard Drug (e.g., Diclofenac) Grouping->Dosing Induction Subplantar Injection of 1% Carrageenan in the right hind paw (after 1 hour) Dosing->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours using a Plethysmometer Induction->Measurement Calculation Calculate Percentage Inhibition of Edema Measurement->Calculation

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

Protocol:

  • Animals: Use healthy Wistar albino rats of either sex, weighing between 180-250 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg).

    • Test Groups: Receive different doses of this compound.

  • Administration: Administer the test compound, standard drug, or vehicle orally.

  • Induction of Edema: One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

    • Vc = Mean increase in paw volume in the control group.

    • Vt = Mean increase in paw volume in the test group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes.

COX_Inhibition_Assay_Workflow Workflow for In Vitro COX Inhibition Assay Preparation Prepare Reagents: - Purified COX-1/COX-2 enzyme - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer Incubation Incubate Enzyme with Test Compound or Vehicle (Control) Preparation->Incubation Reaction Initiate Reaction by Adding Arachidonic Acid Incubation->Reaction Detection Measure Prostaglandin E2 (PGE2) Production (e.g., using ELISA) Reaction->Detection Calculation Calculate % Inhibition and IC50 Value Detection->Calculation

Caption: In Vitro COX Inhibition Assay Experimental Workflow.

Protocol:

  • Reagents:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • PGE2 ELISA kit.

  • Assay Procedure:

    • In a microplate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

    • Stop the reaction (e.g., by adding a stopping reagent).

  • Quantification:

    • Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the compound's ability to inhibit the 5-LOX enzyme.

Protocol:

  • Reagents:

    • Soybean lipoxygenase (or other purified 5-LOX).

    • Linoleic acid or arachidonic acid (substrate).

    • Test compound (this compound) dissolved in a suitable solvent.

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a UV-transparent microplate, add the assay buffer and various concentrations of the test compound or vehicle.

    • Add the 5-LOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement:

    • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of hydroperoxides from the substrate by 5-LOX results in an increase in absorbance at this wavelength.

  • Calculation:

    • Determine the rate of reaction for each concentration of the test compound.

    • Calculate the percentage of 5-LOX inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Application of 2-(2-Chlorophenoxy)acetohydrazide in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(2-chlorophenoxy)acetohydrazide and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents.[1][2][3] Research indicates that these compounds exert their cytotoxic effects against various cancer cell lines primarily through the induction of apoptosis and cell cycle arrest.[3][4] This document provides a comprehensive overview of the application of this compound in cancer research, including its proposed mechanisms of action, quantitative data from studies on its derivatives, and detailed protocols for key experimental evaluations.

Mechanism of Action

The anticancer activity of hydrazide-hydrazone derivatives, including those derived from this compound, is multifaceted. The primary mechanisms identified are:

  • Induction of Apoptosis: These compounds are believed to trigger programmed cell death in cancer cells. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3] Key events include the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which ultimately leads to the dismantling of the cell.[5][6]

  • Cell Cycle Arrest: Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle, causing cells to arrest in specific phases such as G1/S or G2/M.[2][7] This prevents cancer cell proliferation and division.

  • Enzyme Inhibition: Structurally related compounds have shown inhibitory activity against key enzymes involved in tumor growth and progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[2] Inhibition of cyclooxygenase (COX) enzymes has also been noted, suggesting a potential link to anti-inflammatory and anticancer effects.[1]

Data Presentation: Cytotoxicity of Derivatives

The following tables summarize the cytotoxic activity of various hydrazide-hydrazone derivatives, structurally related to this compound, against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Representative Anticancer Activity of Phenylacetic Acid Hydrazide Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
(E)-N'-(4-chlorobenzylidene)-2-phenylacetohydrazideMCF-7 (Breast)15.2
(E)-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazideHCT-116 (Colon)10.8
(E)-N'-(4-nitrobenzylidene)-2-phenylacetohydrazideA549 (Lung)8.5
2-(phenyl)-N'-(1-(pyridin-2-yl)ethylidene)acetohydrazidePC-3 (Prostate)12.1

Note: The data in this table is representative of the activity of similar compounds and is for illustrative purposes. Specific IC₅₀ values for this compound need to be determined experimentally.[3]

Table 2: Cytotoxicity of Synthesized Hydrazide-Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 3h (with pyrrole ring)PC-3 (Prostate)1.32
Derivative 3h (with pyrrole ring)MCF-7 (Breast)2.99
Derivative 3h (with pyrrole ring)HT-29 (Colon)1.71
Paclitaxel (Standard)PC-3, MCF-7, HT-29Varies

Source: Data compiled from a study on hydrazide-hydrazone derivatives.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating Anticancer Activity cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation synthesis Synthesis of This compound Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) synthesis->cell_culture Test Compound mtt_assay Cytotoxicity Screening (MTT Assay) Determine IC50 values cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V-FITC/PI Staining) mtt_assay->apoptosis_assay Treat with IC50 conc. cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_assay Treat with IC50 conc. western_blot Mechanism Study (Western Blot for Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: General experimental workflow for assessing the anticancer activity of this compound derivatives.

apoptosis_pathway Postulated Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2 Bid cleavage caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) caspase3->apoptosis

Caption: A postulated signaling pathway for apoptosis induced by this compound derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • This compound (or its derivatives)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1 to 500 µM).[8] The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cancer cells treated with this compound (at its IC₅₀ concentration) and control cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound (and vehicle control) for 24-48 hours.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound and control cells

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells and treat with the compound as described for the apoptosis assay.

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, measuring the DNA content based on PI fluorescence.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a particular phase suggests cell cycle arrest.[7]

References

Application Notes and Protocols for the Quantification of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)acetohydrazide is a chemical intermediate of interest in pharmaceutical research and drug development due to the prevalence of the hydrazide moiety in various biologically active compounds.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

A summary of the primary analytical methods for the quantification of this compound is presented below. HPLC is often the method of choice for its robustness and versatility. GC-MS provides high sensitivity and selectivity, particularly for volatile derivatives. UV-Visible spectrophotometry offers a simpler, more accessible method, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity and quantifying this compound in various matrices.[1] The method's adaptability allows for its use in a wide range of applications, from raw material testing to final product analysis.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) or a gradient elution with 0.1% formic acid in water and acetonitrile can be used for optimal separation.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection Wavelength: UV detection at 210 nm or 230 nm is appropriate for this class of compounds.[2][3]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

2. Reagent and Standard Preparation:

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a known concentration, ensuring the final concentration falls within the range of the calibration standards.

4. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Record the peak areas from the resulting chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Based on Structurally Similar Compounds)
ParameterTypical ValueReference
Linearity Range0.1 - 400 mg/L[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)10 - 20 mg/L[4]
Limit of Quantification (LOQ)0.3 µg/mL[3]
Intraday Precision (%RSD)< 2.5%[3]
Interday Precision (%RSD)< 7.5%[3]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Concentration_Det Concentration Determination Chromatogram->Concentration_Det Calibration_Curve->Concentration_Det

Caption: General workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the trace-level quantification of this compound. Due to the polar nature and limited volatility of the analyte, a derivatization step is typically required.

Experimental Protocol: GC-MS Analysis (with Derivatization)

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

2. Reagent and Standard Preparation:

  • Derivatizing Agent: Acetone or benzaldehyde.[2]

  • Solvents: GC grade methanol, dichloromethane.

  • Standard Stock Solution: Prepare as described in the HPLC protocol.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them following the same procedure as the samples.

3. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of methanol and dichloromethane).[5]

  • Transfer a known volume of the sample solution to a vial.

  • Add the derivatizing agent (e.g., acetone) and vortex for 30 seconds to ensure complete reaction.[5]

4. Analysis:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Acquire data in SIM mode, monitoring characteristic ions of the derivatized analyte.

  • Construct a calibration curve and determine the concentration of the analyte in the sample.

Quantitative Data Summary (Based on Acetohydrazide)
ParameterTypical ValueReference
Linearity Range1 - 100 ppm[6]
Correlation Coefficient (r²)> 0.99[5]
Limit of Detection (LOD)0.5 ppm[5]
Limit of Quantification (LOQ)1.5 ppm[5]
Accuracy (Recovery)90 - 110%[5]
Precision (%RSD)< 10%[5]
GC-MS Workflow with Derivatization Diagram```dot

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Derivatization Derivatization Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Acquisition Data Acquisition (SIM) GCMS_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Data_Acquisition->Concentration_Det Calibration_Curve->Concentration_Det

Caption: Logical flow for quantification by UV-Visible spectrophotometry.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Chlorophenoxy)acetohydrazide. This method is suitable for purity testing, stability studies, and quality control of bulk drug substances and formulated products.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical research.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial to ensure its quality, purity, and stability throughout the drug development process. This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating the parent compound from potential process-related impurities and degradation products. The hydrazide functional group can be susceptible to hydrolysis and oxidation, making a stability-indicating method essential.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for method development, particularly for selecting appropriate solvents and understanding potential degradation pathways.

PropertyValueReference
Molecular FormulaC₈H₉ClN₂O₂[4]
Molecular Weight200.62 g/mol [4]
Melting Point111-113 °C[1]
Aqueous SolubilityPoor (< 1 mg/mL at 25°C)[1]
LogP0.7087[4]
pKaData not readily available

HPLC Method Parameters

The following HPLC method was developed to provide optimal separation of this compound from its potential impurities and degradants.

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (pH adjusted to 3.0)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 2 minLinear gradient to 30% A / 70% B over 8 minHold at 30% A / 70% B for 2 minReturn to 70% A / 30% B over 1 minHold at 70% A / 30% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (for drug substance): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound.[5]

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent.

Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Predicted Degradation Pathway

Based on the chemical structure, the primary degradation pathway is expected to be the hydrolysis of the hydrazide bond to form 2-(2-chlorophenoxy)acetic acid and hydrazine. Oxidation of the hydrazide moiety is also a potential degradation route.

G cluster_main This compound cluster_degradation Potential Degradation Products main_compound [Structure of this compound] acid 2-(2-Chlorophenoxy)acetic Acid main_compound->acid Hydrolysis (Acid/Base) hydrazine Hydrazine main_compound->hydrazine Hydrolysis (Acid/Base) oxidation_products Oxidation Products main_compound->oxidation_products Oxidation

Caption: Predicted degradation pathway of this compound.

Method Validation Summary

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. A summary of the validation parameters and typical acceptance criteria is provided below.

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity of the analyte should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision (different day, analyst, instrument): ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

HPLC Method Development Workflow

The logical workflow for the development of this stability-indicating HPLC method is illustrated below.

G A Define Analytical Target Profile B Gather Information on Analyte (pKa, logP, UV spectrum) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) D->E F Check for Peak Purity and Resolution E->F F->D Re-optimize if needed G Method Validation (ICH Q2) F->G Proceed if satisfactory H Final Method Implementation G->H

References

Application Notes and Protocols for Testing Antifungal Activity of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for evaluating the in vitro antifungal activity of 2-(2-Chlorophenoxy)acetohydrazide. The primary method described is the broth microdilution assay, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various fungal pathogens.[1] This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI). Additionally, this document outlines the proposed mechanism of action of this compound, which is believed to involve the disruption of ergosterol synthesis, a critical component of the fungal cell membrane.[2] Data on the antifungal activity of structurally related compounds are presented to provide a comparative context.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of novel therapeutic agents.[3][4] Acetohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[3] this compound is a molecule within this class that holds potential as an antifungal candidate. Its mechanism of action is hypothesized to be analogous to that of azole antifungals, which inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[2] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[2] These application notes provide a comprehensive protocol for the in vitro evaluation of the antifungal efficacy of this compound.

Data Presentation

While specific MIC values for this compound are not widely available in published literature, the following table summarizes the antifungal activity of structurally similar acetohydrazide and hydrazone derivatives against common fungal pathogens. This data is intended to be illustrative of the potential antifungal spectrum of this class of compounds.

Compound ClassFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivativesCandida albicansWeak activity reported
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivativesAspergillus nigerWeak activity reported
2-Chloro-N-phenylacetamideAspergillus niger32 - 256
Hydrazine-based compoundsCandida albicans5.6 - 9.6

Note: The data presented is for structurally related compounds and should be used for comparative purposes only. Experimental determination of the MIC for this compound is required for accurate assessment of its antifungal activity.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.

Materials:

  • This compound

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 0.9% saline

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Prepare stock solutions of reference antifungal agents as per CLSI guidelines.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity.

    • For Yeasts: Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For Molds: Gently scrape the surface of the fungal colony with a sterile, wetted swab. Suspend the conidia in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 64 µg/mL).

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without the test compound) and a negative control well (medium only).

    • Also, prepare serial dilutions of the reference antifungal agent as a control for the assay's validity.

  • Incubation:

    • Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours.[1] For Aspergillus species, incubate for 48-72 hours. For Cryptococcus species, incubate for 72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azole-like compounds, this is often recorded as the concentration that produces approximately 50% growth inhibition. For other compounds, it may be the lowest concentration with no visible growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Fungal_Culture Culture Fungal Strains on Agar Plates Inoculum_Prep Prepare Standardized Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Experimental workflow for determining the antifungal activity.

Signaling_Pathway Compound This compound Enzyme Lanosterol 14α-demethylase (CYP51) Compound->Enzyme Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Enzyme->Ergosterol_Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Synthesis Ergosterol Ergosterol Ergosterol_Synthesis->Ergosterol Membrane_Integrity Fungal Cell Membrane Integrity Disrupted Ergosterol_Synthesis->Membrane_Integrity Leads to Disruption Ergosterol->Membrane_Integrity Maintains Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Proposed mechanism of action via ergosterol synthesis inhibition.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chlorophenoxy)acetohydrazide is a versatile chemical scaffold extensively utilized in medicinal and pharmaceutical chemistry. Its structure, featuring a reactive hydrazide functional group and a chlorophenoxy moiety, makes it an ideal starting material for the synthesis of a diverse range of novel derivatives.[1][2] These derivatives, particularly hydrazones, oxadiazoles, and thiazolidinones, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The presence of the hydrazide group allows for straightforward chemical modifications, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.[2][4] This document provides detailed protocols for the synthesis of key derivatives from this compound, presents their characterization data, and outlines their potential applications in drug discovery.

Part 1: Synthesis of Starting Material and Key Derivatives

The synthesis process begins with the preparation of the core intermediate, this compound, which is then used to synthesize various heterocyclic derivatives.

Protocol 1: Synthesis of this compound

This two-step protocol describes the synthesis of the key hydrazide intermediate starting from 2-chlorophenol.[5]

Step A: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

  • In a round-bottom flask, combine 2-chlorophenol (1.0 mmol), ethyl chloroacetate (1.0 mmol), and anhydrous potassium carbonate (1.5 mmol) in 100 mL of acetone.[5]

  • Attach a reflux condenser and heat the mixture at 80°C for 18 hours.[5]

  • After cooling, filter the reaction mixture to remove potassium carbonate.

  • Remove the acetone from the filtrate by distillation under reduced pressure.

  • Pour the residue into ice-cold water with vigorous stirring to precipitate the ester.

  • Extract the product, ethyl 2-(2-chlorophenoxy)acetate, using diethyl ether.[5]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.[6]

Step B: Hydrazinolysis to form this compound

  • Dissolve the synthesized ester, ethyl 2-(2-chlorophenoxy)acetate (0.5 mmol), in 40 mL of absolute ethanol.[5]

  • Add hydrazine hydrate (0.5 mmol) dropwise to the solution.[5][6]

  • Heat the mixture at 100°C for 10 hours or stir at room temperature for 12-24 hours.[5][6] The formation of a precipitate indicates product formation.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid precipitate, wash it with a small amount of cold ethanol, and dry it under vacuum to yield pure this compound.[5][6]

G A 2-Chlorophenol + Ethyl Chloroacetate B Reflux with K2CO3 in Acetone (18h) A->B Esterification C Ethyl 2-(2-chlorophenoxy)acetate (Ester) B->C D Hydrazine Hydrate in Ethanol C->D Hydrazinolysis E This compound (Final Product) D->E

Caption: Synthesis workflow for this compound.
Protocol 2: General Synthesis of Schiff Bases (Hydrazones)

Schiff bases are synthesized via a condensation reaction between the hydrazide and various aromatic aldehydes.[3] This reaction is typically catalyzed by a few drops of acid.[3][7]

  • In a round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.[3]

  • Add an equimolar amount (0.01 mol) of the desired substituted aromatic aldehyde to the solution.[3]

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[3]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.[3] An ice bath can be used if precipitation is slow.[3]

  • Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.[3]

  • Wash the product with a small amount of cold ethanol to remove impurities.[3]

  • Dry the purified product in a desiccator or a low-temperature vacuum oven.[3]

  • Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, Mass spectrometry).[3]

Protocol 3: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles can be synthesized from the corresponding hydrazide through oxidative cyclization. A common method involves dehydration of diacylhydrazines.

  • Acylation of Hydrazide: React this compound with an appropriate acyl chloride or carboxylic acid (using a coupling agent) to form the N,N'-diacylhydrazine intermediate.[8]

  • Cyclodehydration: Dissolve the diacylhydrazine intermediate in a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, and heat under reflux for several hours.[8][9]

  • After cooling, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

Protocol 4: General Synthesis of 4-Thiazolidinones

4-Thiazolidinone derivatives are typically synthesized by the reaction of Schiff bases with thioglycolic acid.

  • In a flask, dissolve the synthesized Schiff base (from Protocol 2) (1 mmol) in a suitable solvent such as 1,4-dioxane or DMF.

  • Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the solution.

  • Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The solid product that separates is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

G Start This compound Aldehyde Aromatic Aldehyde + Acetic Acid Start->Aldehyde Condensation Acyl Acyl Chloride / Carboxylic Acid Start->Acyl Acylation SchiffBase Schiff Bases (Hydrazones) Aldehyde->SchiffBase Thioacid Thioglycolic Acid + ZnCl2 SchiffBase->Thioacid Cyclocondensation Thiazolidinone 4-Thiazolidinones Thioacid->Thiazolidinone Diacyl N,N'-Diacylhydrazine Acyl->Diacyl Dehydrate Dehydrating Agent (e.g., POCl3) Diacyl->Dehydrate Cyclodehydration Oxadiazole 1,3,4-Oxadiazoles Dehydrate->Oxadiazole

Caption: Synthetic pathways for derivatives of this compound.

Part 2: Data Presentation

The following tables summarize typical characterization and biological activity data for derivatives synthesized from acetohydrazide precursors.

Table 1: Physicochemical Characterization of Synthesized Derivatives (Note: Data is representative for this class of compounds based on literature.)

Compound ClassR-Group (from Aldehyde)Molecular FormulaYield (%)M.p. (°C)Reference
Schiff Base4-NitrobenzylideneC₁₅H₁₂ClN₃O₄~85210-212[3][6]
Schiff Base4-MethoxybenzylideneC₁₆H₁₅ClN₂O₃~90185-187[3][6]
Schiff Base2,4-DichlorobenzylideneC₁₅H₁₁Cl₃N₂O₂~88225-227[3][6]
4-ThiazolidinonePhenylC₁₇H₁₅ClN₂O₃S~75198-200[10]
1,3,4-OxadiazolePhenylC₁₅H₁₁ClN₂O₂~80140-142

Table 2: Biological Activity of Hydrazone Derivatives (Note: Data is for structurally related hydrazide/hydrazone compounds to illustrate potential activity.)

Compound SeriesBiological ActivityTarget/AssayKey FindingsReference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideAntibacterialS. pyogenes, S. aureus, E. coliModerate to good inhibition zones compared to Chloramphenicol.[4][11]
2-(2-benzyl-4-chlorophenoxy)acetohydrazide triazole derivativesAntibacterialS. aureus, E. coli, P. aeruginosaGood activity at 100 µg/mL compared to Gentamycin.[4]
2-(2-chlorophenyl)acetohydrazide derivativesEnzyme InhibitionMAO-A, MAO-BIC₅₀ values in the low micromolar range; some derivatives show high selectivity.[6]
Hydrazide-hydrazone derivativesAnticancerVEGFR-2 Kinase AssayCertain derivatives show potent inhibition of VEGFR-2, a key target in angiogenesis.[2]

Part 3: Application Notes & Biological Evaluation

Application Notes

Derivatives of this compound are of significant interest in drug development.[1]

  • Antimicrobial Agents: The hydrazone linkage (-NHN=CH-) is a common feature in compounds with potent antibacterial and antifungal activities.[2][4] These derivatives can be screened against various bacterial and fungal strains to identify new leads for treating infectious diseases.[11]

  • Anticancer Agents: Many hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][4] One proposed mechanism is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.[2]

  • Enzyme Inhibitors: The scaffold is suitable for developing inhibitors of enzymes implicated in neurological disorders, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[6] SAR studies can be conducted by modifying the substituents to optimize potency and selectivity.[6]

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Hydrazone Derivative Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (Proliferation, Angiogenesis) PLC->Downstream PI3K->Downstream

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by hydrazone derivatives.
Protocol 5: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.[4]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a sterile broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a solid growth medium (e.g., Mueller-Hinton agar) in a Petri dish.[4]

  • Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[4]

  • Place the impregnated discs onto the surface of the agar. Also include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone correlates with the antimicrobial activity of the compound.

G A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B D Place Discs on Inoculated Plate B->D C Impregnate Sterile Discs with Test Compound C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)acetohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route considered is the two-step process involving the formation of a phenoxy acetic ester intermediate via Williamson ether synthesis, followed by hydrazinolysis.

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Final Product - Incomplete reaction in either step.- Suboptimal reaction temperature or time.- Hydrolysis of the starting ester or the final product.- Impure reactants or solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction temperature is maintained at the recommended level (e.g., refluxing acetone for the first step, refluxing ethanol for the second).- Extend the reaction time if starting material is still present.- Use anhydrous solvents and reagents to minimize hydrolysis.[1]
Formation of a Significant Amount of White Precipitate (Suspected 1,2-bis(2-chlorophenoxyacetyl)hydrazine) - Incorrect stoichiometry (excess ester relative to hydrazine hydrate).- High reaction temperature or prolonged reaction time after the initial product formation.- Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) relative to the ester.- Add the ester solution dropwise to the hydrazine hydrate solution to maintain a localized excess of hydrazine.[1]
Product is Oily or Difficult to Crystallize - Presence of unreacted starting materials or solvent residues.- Formation of impurities that act as crystallization inhibitors.- Ensure complete removal of the solvent (e.g., ethanol) under reduced pressure.- Attempt trituration with a non-polar solvent like n-hexane or diethyl ether to induce solidification.- If trituration fails, consider purification by column chromatography (silica gel, using a solvent system like ethyl acetate/hexane) before attempting recrystallization again.[1]
Discoloration of the Reaction Mixture or Final Product - Air oxidation of hydrazine or impurities.- Degradation at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yield for the two-step synthesis is approximately 71%.[2][3][4] However, this can be influenced by various factors including reaction conditions and purity of reagents.

Q2: What is the most common synthetic route for this compound?

A2: The most widely employed method is a two-step process.[2] It begins with the Williamson ether synthesis, reacting 2-chlorophenol with an ethyl chloroacetate in the presence of a base to form an ester intermediate. This is followed by hydrazinolysis, where the ester is treated with hydrazine hydrate to yield the final product.[2]

Q3: What are the key parameters to control during the synthesis?

A3: Key parameters to control include reaction temperature, reaction time, and stoichiometry of the reactants. For the Williamson ether synthesis step, maintaining a temperature of around 80°C for 18 hours is typical.[2] For the hydrazinolysis step, heating at 100°C for 10 hours in absolute alcohol is a common condition.[2][3] A slight excess of hydrazine hydrate in the second step is recommended to avoid the formation of the 1,2-disubstituted hydrazine byproduct.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help determine the point of complete consumption of the starting material and the formation of the product.

Q5: What is the best way to purify the final product?

A5: The most common method for purification is recrystallization from a suitable solvent, such as ethanol.[2][3][4] This method has been shown to yield high-purity crystals.[2] If the product is oily or resistant to crystallization, trituration with a non-polar solvent or column chromatography may be necessary.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Chlorophenoxy)acetate

This protocol is based on the Williamson ether synthesis.

ParameterValue
Reactants 2-chlorophenol, ethyl chloroacetate, potassium carbonate
Solvent Acetone
Temperature 80 °C (Reflux)
Reaction Time 18 hours

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) in acetone (100 ml).[3][4]

  • Heat the reaction mixture to reflux at 80°C and maintain for 18 hours.[3][4]

  • After cooling, filter the reaction mixture to remove potassium carbonate.

  • Remove the acetone from the filtrate by distillation.

  • Pour the residue into ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with ether.

  • Distill the ether extract to obtain the crude ethyl 2-(2-chlorophenoxy)acetate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrazinolysis of the ester intermediate.

ParameterValue
Reactants Ethyl 2-(2-chlorophenoxy)acetate, hydrazine hydrate
Solvent Absolute Ethanol
Temperature 100 °C
Reaction Time 10 hours

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in absolute ethanol (40 ml).[3][4]

  • Add hydrazine hydrate (0.50 mmol) to the solution.[3][4]

  • Heat the reaction mixture at 100°C for 10 hours.[3][4]

  • Allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain this compound.

  • The crude product can be further purified by recrystallization from ethanol.[3][4] A reported yield for this method is 71%.[3][4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis 2-Chlorophenol 2-Chlorophenol K2CO3_Acetone K2CO3, Acetone 80°C, 18h 2-Chlorophenol->K2CO3_Acetone Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->K2CO3_Acetone Ester_Intermediate Ethyl 2-(2-Chlorophenoxy)acetate K2CO3_Acetone->Ester_Intermediate Ethanol_Heat Absolute Ethanol 100°C, 10h Ester_Intermediate->Ethanol_Heat Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Ethanol_Heat Final_Product This compound Ethanol_Heat->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Completion Monitor Reaction (TLC/HPLC) Low_Yield->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Check_Conditions Verify Temp. & Stoichiometry Incomplete->Check_Conditions No Yield_Improved Yield Improved Extend_Time->Yield_Improved Impure_Reagents Use Anhydrous Reagents Check_Conditions->Impure_Reagents Side_Reaction Side Reaction? Check_Conditions->Side_Reaction Impure_Reagents->Yield_Improved Adjust_Stoichiometry Adjust Ester:Hydrazine Ratio Side_Reaction->Adjust_Stoichiometry Yes Purification_Loss Optimize Purification Side_Reaction->Purification_Loss No Adjust_Stoichiometry->Yield_Improved Purification_Loss->Yield_Improved

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-(2-Chlorophenoxy)acetohydrazide from common reaction byproducts. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The synthesis of this compound typically involves the reaction of an ethyl 2-(2-chlorophenoxy)acetate with hydrazine hydrate.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(2-chlorophenoxy)acetate and hydrazine hydrate.[2]

  • Diacylhydrazine: Formed from the reaction of two molecules of the ester with one molecule of hydrazine.[2]

  • Hydrolysis Product: 2-(2-Chlorophenoxy)acetic acid, which can form if water is present during the synthesis, especially under acidic or basic conditions.[2]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: "Oiling out" can occur when the crude product is significantly impure or when the melting point of the mixture is below the temperature of the surrounding environment. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some of the more non-polar impurities. If this fails, consider purification by column chromatography.

Q3: I performed a recrystallization, but my yield is very low. What are the likely causes?

A3: Low recovery from recrystallization is a common issue. Potential causes include:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is preheated.[3]

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to prevent your purified product from redissolving.[3]

Q4: After recrystallization, my product is still impure according to TLC/HPLC analysis. What went wrong?

A4: If impurities persist after recrystallization, consider the following:

  • Co-crystallization: The impurity may have very similar solubility properties to your desired product in the chosen solvent, leading to it crystallizing out as well. A second recrystallization with a different solvent system may be necessary.[3]

  • Inadequate removal of insoluble impurities: If insoluble byproducts were present, they should have been removed via hot filtration before allowing the solution to cool.[3]

  • Trapped solvent: Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can appear as an impurity in some analyses.

Q5: How can I visually assess the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the purification process.[2] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from its impurities.[4] The goal is to obtain fractions that show a single spot corresponding to the pure this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for the most common purification techniques for this compound.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization (Ethanol) >98%[1]~85%[1]Simple, cost-effective, scalable.Less effective for impurities with similar solubility.
Recrystallization (Water) ~95%[1]~78%[1]Environmentally friendly.Lower purity and yield compared to ethanol.[1]
Column Chromatography >99%[1]~92%[1]High resolution for separating complex mixtures.More time-consuming, requires more solvent.
Preparative HPLC >99.5%VariableHighest purity achievable.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This is the most common and effective method for purifying this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (111-113°C) to obtain the final product.[1]

Protocol 2: Column Chromatography

This method is suitable for purifying the compound from impurities with similar solubility profiles.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for aromatic hydrazides is a mixture of hexane and ethyl acetate or chloroform and methanol.[1] For this compound, a chloroform-methanol mixture in a ratio of 8:2 to 9:1 is often effective.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.[2]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.[2]

  • Fraction Collection: Collect the eluate in a series of fractions.[2]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine the final purity of your compound.[5][6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, a 50:50 (v/v) mixture can be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm for the aromatic ring or 260-270 nm for the carbonyl group).[5]

  • Sample Preparation: Dissolve a small, accurately weighed sample of the purified product in the mobile phase.

Visualizations

Synthesis and Byproduct Formation

Synthesis_and_Byproducts ester Ethyl 2-(2-chlorophenoxy)acetate product This compound ester->product + Hydrazine diacyl Diacylhydrazine Byproduct ester->diacyl + Hydrazine (Excess Ester) hydrazine Hydrazine Hydrate hydrazine->product acid 2-(2-Chlorophenoxy)acetic Acid (Hydrolysis) product->acid + H2O

Caption: Reaction scheme for the synthesis of this compound and common byproducts.

Purification Workflow

Purification_Workflow crude Crude Product (Mixture of Product and Byproducts) recrystallization Recrystallization (Ethanol) crude->recrystallization column_chrom Column Chromatography crude->column_chrom hot_filtration Hot Filtration (Optional) recrystallization->hot_filtration cooling Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_product Pure this compound vacuum_filtration->pure_product fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis solvent_evap Solvent Evaporation tlc_analysis->solvent_evap solvent_evap->pure_product analysis Purity Analysis (HPLC, Melting Point) pure_product->analysis

References

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(2-Chlorophenoxy)acetohydrazide.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, categorized by the two primary synthetic routes.

Route 1: Williamson Ether Synthesis followed by Hydrazinolysis

This route involves the reaction of 2-chlorophenol with an ethyl haloacetate (e.g., ethyl chloroacetate) to form ethyl 2-(2-chlorophenoxy)acetate, followed by reaction with hydrazine hydrate.

Diagram of Synthetic Pathway and Side Reactions (Route 1)

Route_1_Synthesis A 2-Chlorophenol C Ethyl 2-(2-chlorophenoxy)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C SR1 Elimination (E2) Products (e.g., Ethoxyethene) B->SR1 Strong/Bulky Base SR2 Self-Condensation Product (Claisen Condensation) B->SR2 Strong Base E This compound (Desired Product) C->E Solvent (e.g., Ethanol) Heat SR3 2-(2-Chlorophenoxy)acetic acid (Hydrolysis) C->SR3 Water Present SR4 N,N'-bis[2-(2-chlorophenoxy)acetyl]hydrazine (Diacylhydrazide) C->SR4 Excess Ester or Insufficient Hydrazine D Hydrazine Hydrate D->E D->SR4

Caption: Synthetic pathway and potential side reactions for Route 1.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of ethyl 2-(2-chlorophenoxy)acetate (Intermediate) 1. Incomplete reaction: Insufficient reaction time or temperature.1. Optimize reaction conditions: Reflux for a sufficient time (e.g., 18 hours at 80°C in acetone) and ensure adequate heating.[1]
2. Ineffective base: The base used (e.g., K₂CO₃) is not strong enough or has degraded.2. Use a fresh, anhydrous base: Ensure the base is of good quality. Consider alternative bases, but be mindful that stronger, bulkier bases can promote elimination side reactions.
3. Side reactions: An E2 elimination reaction may be favored over the desired SN2 reaction, especially with secondary or tertiary haloacetates (not the case here, but a general consideration).[2]3. Use a primary haloacetate: Ethyl chloroacetate is a primary halide, which favors the SN2 reaction. Avoid sterically hindered reactants.
Low yield of this compound (Final Product) 1. Incomplete hydrazinolysis: Insufficient reaction time, temperature, or amount of hydrazine hydrate.1. Optimize hydrazinolysis: Ensure a sufficient excess of hydrazine hydrate is used and reflux for an adequate period (e.g., 10 hours at 100°C in ethanol).[1]
2. Formation of diacylhydrazide: Two molecules of the ester react with one molecule of hydrazine hydrate. This is more likely if the ester is in excess or if hydrazine hydrate is added too slowly to a hot solution of the ester.2. Control stoichiometry: Use a molar excess of hydrazine hydrate. Add the ester to the hydrazine hydrate solution, rather than the other way around, to maintain an excess of hydrazine throughout the addition.
3. Hydrolysis of the ester intermediate: Presence of water in the reaction mixture can lead to hydrolysis of the ester back to the carboxylic acid.3. Use anhydrous solvents and reagents: Ensure all glassware, solvents, and reagents are dry.
Product is difficult to purify 1. Presence of unreacted starting materials or side products. 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
2. Oily product obtained instead of solid. 2. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a pure, crystalline solid.[1]
Route 2: Acyl Chloride Formation followed by Hydrazinolysis

This route begins with 2-(2-chlorophenoxy)acetic acid, which is converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate.

Diagram of Synthetic Pathway and Side Reactions (Route 2)

Route_2_Synthesis A 2-(2-Chlorophenoxy)acetic acid C 2-(2-Chlorophenoxy)acetyl chloride A->C SR1 Unreacted Starting Material A->SR1 Incomplete Reaction B Thionyl Chloride (SOCl2) B->C E This compound (Desired Product) C->E Controlled Addition SR2 N,N'-bis[2-(2-chlorophenoxy)acetyl]hydrazine (Diacylhydrazide) C->SR2 Excess Acyl Chloride or Insufficient Hydrazine D Hydrazine Hydrate D->E D->SR2

Caption: Synthetic pathway and potential side reactions for Route 2.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 2-(2-chlorophenoxy)acetyl chloride (Intermediate) 1. Incomplete reaction: Insufficient thionyl chloride, reaction time, or temperature.1. Use excess thionyl chloride: A molar excess of thionyl chloride is typically used. Ensure the reaction goes to completion by monitoring gas evolution (HCl and SO₂) and refluxing for an adequate time.
2. Degradation of thionyl chloride: Thionyl chloride reacts with moisture.2. Use fresh thionyl chloride: Use a freshly opened bottle of thionyl chloride and perform the reaction under anhydrous conditions.
Low yield of this compound (Final Product) 1. Vigorous, uncontrolled reaction upon addition of acyl chloride to hydrazine hydrate. 1. Control reaction temperature: Add the acyl chloride solution dropwise to a cooled solution of hydrazine hydrate (e.g., in an ice bath) with vigorous stirring.
2. Formation of diacylhydrazide: Two molecules of the acyl chloride react with one molecule of hydrazine hydrate.2. Use excess hydrazine hydrate: A significant molar excess of hydrazine hydrate will favor the formation of the desired mono-acyl hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The formation of the diacylhydrazide, N,N'-bis[2-(2-chlorophenoxy)acetyl]hydrazine, is a common side reaction in both synthetic routes. This occurs when two molecules of the ester or acyl chloride intermediate react with one molecule of hydrazine. To minimize this, a molar excess of hydrazine hydrate should be used.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q3: The final product is an oil and not a solid. What should I do?

A3: An oily product often indicates the presence of impurities. Recrystallization from a suitable solvent, such as ethanol, is the recommended method for purification and should yield a crystalline solid.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases. It should be handled in a fume hood with appropriate personal protective equipment. Hydrazine hydrate is also toxic and a suspected carcinogen and should be handled with care.

Q5: What are the expected yields for this synthesis?

A5: The reported yield for the synthesis of this compound via the Williamson ether synthesis and subsequent hydrazinolysis is around 71%.[1][3] Yields can vary depending on the reaction conditions and purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis and Hydrazinolysis

This protocol is based on a literature procedure.[1][3]

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

  • In a round-bottom flask, combine 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) in acetone (100 ml).

  • Reflux the mixture at 80°C for 18 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Remove the acetone from the filtrate by distillation.

  • Pour the residue into ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with ether.

  • Distill the ether to obtain the crude ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in absolute ethanol (40 ml).

  • Add hydrazine hydrate (0.50 mmol).

  • Heat the mixture at 100°C for 10 hours.

  • Allow the reaction mixture to cool.

  • The solid product that separates is collected by filtration, dried, and recrystallized from ethanol.

Quantitative Data Summary

Reactant Molar Ratio Reaction Conditions Product Reported Yield
2-Chlorophenol1.0018 h, 80°C, AcetoneEthyl 2-(2-chlorophenoxy)acetate-
Ethyl Chloroacetate1.00
Potassium Carbonate1.50
Ethyl 2-(2-chlorophenoxy)acetate1.0010 h, 100°C, EthanolThis compound71%[1][3]
Hydrazine Hydrate1.00

Troubleshooting Workflow

This flowchart provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield and Purity of Final Product start->check_yield low_yield Low Yield check_yield->low_yield Low impure_product Impure Product check_yield->impure_product Impure success Successful Synthesis check_yield->success Acceptable troubleshoot_intermediate Analyze Intermediate Step low_yield->troubleshoot_intermediate troubleshoot_final Analyze Final Step low_yield->troubleshoot_final purify Purify Product (e.g., Recrystallization) impure_product->purify check_reagents Check Reagent Purity and Stoichiometry troubleshoot_intermediate->check_reagents check_conditions Verify Reaction Conditions (Time, Temperature, Solvent) troubleshoot_intermediate->check_conditions troubleshoot_final->check_reagents troubleshoot_final->check_conditions check_side_reactions Investigate Potential Side Reactions troubleshoot_final->check_side_reactions purify->check_yield check_reagents->start Restart with corrected parameters check_conditions->start Restart with corrected parameters check_side_reactions->start Restart with optimized procedure

Caption: A general workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Crystallization of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)acetohydrazide. The following sections offer solutions to common issues encountered during the crystallization of this compound.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the recrystallization solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent: Ethanol is a highly recommended solvent for the recrystallization of this compound due to its excellent solubility at higher temperatures and poor solubility at lower temperatures.[1][2] If ethanol is not effective, other polar organic solvents like methanol or isopropanol can be considered.[2]

  • Insufficient Solvent Volume: Ensure an adequate amount of solvent is used. The solvent should be added in small portions to the heated crude product until it completely dissolves.[2]

  • Low Temperature: The solvent should be heated to its boiling point to maximize the solubility of the compound.[2]

Issue 2: No crystals form after the solution cools.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2]

  • Lack of Nucleation Sites: Introduce a "seed crystal" of pure this compound to the solution to initiate crystal growth.[2]

  • Excess Solvent: Too much solvent may have been used, making the solution too dilute for crystals to form. The solution can be concentrated by carefully evaporating some of the solvent and then allowing it to cool again.

Issue 3: The recrystallized product has a low yield.

Possible Causes & Solutions:

  • Incomplete Crystallization: To maximize crystal formation, after the solution has cooled to room temperature, place the flask in an ice bath.[2]

  • Washing with Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[2]

  • Premature Filtration: Ensure the solution is sufficiently cooled before filtration to allow for maximum precipitation of the product.

Issue 4: The recrystallized product is still impure.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from certain impurities. Consider trying a different recrystallization solvent or a mixed solvent system.

  • Incomplete Initial Dissolution: If insoluble impurities were present in the crude product and a hot filtration was not performed, these will contaminate the final product.

Issue 5: An oil forms instead of crystals.

Possible Causes & Solutions:

  • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of an oil.

  • Inappropriate Solvent System: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]

  • Cooling Too Rapidly: Slow, controlled cooling can sometimes prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol is the most frequently recommended and effective solvent for the recrystallization of this compound.[1][2] It provides good solubility at elevated temperatures and allows for efficient crystal formation upon cooling.[1]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of this compound is reported to be in the range of 111-113°C.[1] A sharp melting point within this range is a good indicator of high purity.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to dissolve the crude product. After allowing the solution to cool slowly to room temperature, placing it in an ice bath can further increase the amount of crystallized product.[2] When washing the crystals, use a minimal amount of ice-cold solvent.[2]

Q4: My compound is difficult to crystallize and sometimes forms an oil. What can I do?

A4: If your compound is oily or difficult to crystallize, it may be due to the presence of impurities.[4] Attempting to triturate the oil with a non-polar solvent like n-hexane or diethyl ether may induce solidification.[4] If this fails, purification by column chromatography before recrystallization may be necessary.[4]

Q5: What are the key steps in the synthesis of this compound?

A5: The synthesis typically involves two main steps:

  • Formation of the Phenoxy Acetic Ester: This is achieved by reacting 2-chlorophenol with an ethyl chloroacetate in the presence of a base.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form this compound. The crude product is then purified by recrystallization, commonly from ethanol.[1]

Quantitative Data

PropertyValueSource(s)
Melting Point 111-113 °C[1]
Molecular Formula C₈H₉ClN₂O₂[5]
Molecular Weight 200.62 g/mol [5]
Aqueous Solubility Poor, estimated to be below 1 mg/mL at 25°C.[1]
Recrystallization Solvent Ethanol[1][2]
Reported Yield (from synthesis) 71%[1]

Experimental Protocols

Recrystallization of this compound from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Stirring rod or magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture to a gentle boil while stirring. Continue to add ethanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 111-113°C indicates high purity.

Visualizations

Troubleshooting_Crystallization start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve dissolved_check Completely Dissolved? dissolve->dissolved_check add_solvent Add more hot ethanol in small portions dissolved_check->add_solvent No cool_solution Cool solution slowly to RT dissolved_check->cool_solution Yes add_solvent->dissolve oiling_out Oil Formed? cool_solution->oiling_out crystals_check Crystals Formed? induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal crystals_check->induce_crystallization No ice_bath Place in ice bath to maximize yield crystals_check->ice_bath Yes induce_crystallization->crystals_check concentrate Too much solvent? Concentrate solution induce_crystallization->concentrate concentrate->cool_solution filter_wash Filter and wash with ice-cold ethanol ice_bath->filter_wash dry Dry crystals filter_wash->dry end Pure Crystals dry->end oiling_out->crystals_check No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Use mixed solvent system oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Experimental_Workflow crude_product Crude Product dissolution 1. Dissolution (Hot Ethanol) crude_product->dissolution hot_filtration 2. Hot Filtration (Optional, if impurities) dissolution->hot_filtration cooling 3. Slow Cooling (to Room Temperature) hot_filtration->cooling ice_bath 4. Ice Bath (Maximize Precipitation) cooling->ice_bath vacuum_filtration 5. Vacuum Filtration (Isolate Crystals) ice_bath->vacuum_filtration washing 6. Washing (Ice-Cold Ethanol) vacuum_filtration->washing drying 7. Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Optimization of Hydrazinolysis Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrazinolysis step in their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during hydrazinolysis reactions, offering potential causes and solutions.

Issue 1: Low or No Product Yield

A common challenge in hydrazinolysis is a lower-than-expected yield of the desired product. This can stem from several factors, from reagent quality to reaction conditions.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or low reactivity of the substrate (e.g., sterically hindered esters or highly stable amides).

    • Degradation of Hydrazine: Hydrazine, especially anhydrous hydrazine, is susceptible to degradation upon exposure to air and moisture. Using old or improperly stored hydrazine can significantly reduce its reactivity.

    • Presence of Water: For many hydrazinolysis reactions, particularly the release of glycans, the presence of moisture can lead to unwanted side reactions and reduce the yield.[1]

    • Impure Reactants: Impurities in the starting material can interfere with the reaction.

    • Loss of Product During Work-up: The product may be lost during extraction, precipitation, or purification steps. Hydrazides can be highly soluble in water, making extraction challenging.

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and concentration of hydrazine to find the optimal conditions for your specific substrate. For less reactive amides, the addition of ammonium salts like ammonium iodide can accelerate the reaction.

    • Use Fresh, High-Purity Hydrazine: Always use freshly opened or properly stored hydrazine. Anhydrous conditions are critical for many applications.

    • Ensure Anhydrous Conditions: Thoroughly dry your glassware and starting materials before the reaction. Lyophilization of samples is recommended, especially for glycoproteins.[1]

    • Purify Starting Materials: Ensure the purity of your starting material before proceeding with the hydrazinolysis.

    • Optimize Work-up Procedure: If your product is water-soluble, consider alternative purification methods like precipitation or chromatography. To remove excess hydrazine after the reaction, methods like evaporation under a stream of nitrogen or vacuum centrifugation with a cold trap can be employed.

Issue 2: Presence of Multiple Products or Impurities

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an HPLC chromatogram indicates the presence of side products or unreacted starting material.

  • Possible Causes:

    • Side Reactions: Hydrazine can participate in various side reactions. For instance, in the release of O-glycans, a "peeling" reaction can occur, leading to the degradation of the released sugars.[2][3][4][5] In the synthesis of hydrazides from esters or amides, the formation of 1,2-diacylhydrazines is a common side product, especially with an excess of the acyl donor.

    • Incomplete Reaction: Unreacted starting material will appear as an additional spot/peak.

    • Degradation of Product: The desired product might be unstable under the reaction or work-up conditions, leading to degradation products.

  • Solutions:

    • Prevent Side Reactions: To suppress the "peeling" of O-glycans, sample preparation is crucial. Buffer exchanging the glycoprotein sample with solutions of trifluoroacetic acid (TFA) or ethylenediaminetetraacetic acid (EDTA) before hydrazinolysis can significantly reduce this side reaction.[2][3][4][5] The presence of cations like calcium can promote peeling, so their removal is beneficial.[2][3][4] To avoid the formation of diacylhydrazines, control the stoichiometry of the reactants carefully.

    • Monitor the Reaction: Use TLC or HPLC to monitor the progress of the reaction. This will help you determine the optimal reaction time to maximize the formation of the desired product while minimizing side reactions and degradation.

    • Modify Work-up: Adjust the work-up procedure to remove specific impurities. For example, an acid wash can remove basic impurities, while a base wash can remove acidic ones.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using anhydrous hydrazine and hydrazine monohydrate?

A1: Anhydrous hydrazine is a more potent reagent and is often required for reactions that are sensitive to water, such as the release of N-glycans and O-glycans.[1] However, it is also more hazardous and requires handling under strictly anhydrous conditions. Hydrazine monohydrate is a safer and more convenient alternative that can be effective for many hydrazinolysis reactions, including the synthesis of hydrazides from esters and the cleavage of some amide bonds.[6] For large-scale N-glycan production, a method using hydrazine monohydrate has been developed with comparable yields to the traditional anhydrous hydrazine method.[6]

Q2: How can I monitor the progress of my hydrazinolysis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of many organic reactions.[7][8][9] You can spot the reaction mixture alongside your starting material on a TLC plate to observe the disappearance of the starting material and the appearance of the product. For visualization, UV light can be used if your compounds are UV-active.[9][10] Staining with reagents like potassium permanganate or iodine can also be used to visualize spots.[10][11][12] High-Performance Liquid Chromatography (HPLC) provides a more quantitative way to monitor the reaction.

Q3: My hydrazinolysis of a peptide for C-terminal analysis is giving poor results. What could be the issue?

A3: C-terminal analysis by hydrazinolysis requires carefully controlled conditions. High temperatures (around 100°C) and long reaction times are often necessary to cleave all peptide bonds.[13] However, these harsh conditions can lead to the decomposition of certain amino acids, such as cysteine, arginine, aspartic acid, and glutamic acid, making their identification as C-terminal residues challenging.[13] The addition of an acid catalyst may allow for milder reaction conditions. The work-up procedure to separate the free C-terminal amino acid from the amino acid hydrazides is also critical for accurate analysis.

Q4: I am observing degradation of my released glycans (peeling). How can I prevent this?

A4: The "peeling" reaction is a common side reaction during the hydrazinolysis for O-glycan release, leading to the loss of monosaccharides from the reducing end.[2][3][4][5] This can be minimized by:

  • Ensuring Anhydrous Conditions: Thoroughly dry the glycoprotein sample before adding hydrazine.[1]

  • Sample Pre-treatment: Buffer exchange the sample with a dilute solution of TFA or EDTA to remove interfering substances, particularly divalent cations like Ca2+, which can promote peeling.[2][3][4][5]

  • Careful Temperature Control: Use the optimized temperature for O-glycan release (typically around 60°C) as higher temperatures required for N-glycan release can increase degradation of O-glycans.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrazinolysis of Amides
EntrySubstrateHydrazine Hydrate (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1N-phenylbenzamide10NH4I (1.0)None704820
2N-phenylbenzamide10NH4I (1.0)None1002485
3N-phenylbenzamide10NoneTrifluoroethanol1002466
4N-phenylbenzamide10NH4I (1.0)Trifluoroethanol1002493

Data compiled from studies on ammonium salt-accelerated hydrazinolysis.

Table 2: Selective Release of O-linked and N-linked Glycans
Glycan TypeTemperature (°C)Time (h)Expected Outcome
O-linked glycans604 - 6~90% of O-linked glycans released, with minimal release of N-linked glycans.
N-linked glycans95 - 1004 - 6Release of both O-linked and N-linked glycans. O-linked glycans may be susceptible to degradation.
Both O- and N-linked95 - 1004 - 6Non-selective release of both types of glycans.

This table provides general guidelines for the selective release of glycans. Optimal conditions may vary depending on the specific glycoprotein.[1]

Experimental Protocols

General Protocol for Hydrazinolysis of Esters to Form Hydrazides
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-20 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 65-80°C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent and excess hydrazine can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Protocol for the Release of N-glycans from Glycoproteins
  • Sample Preparation: Lyophilize the glycoprotein sample (typically 2 mg) to ensure it is completely dry.

  • Hydrazinolysis: Add anhydrous hydrazine (e.g., 200 µL) to the dried sample in a screw-cap tube. Heat the mixture at 100°C for 10 hours.

  • Removal of Hydrazine: After cooling, carefully remove the excess hydrazine in vacuo using a rotary pump connected to a cold trap. This step should be performed quickly.

  • Re-N-acetylation: Dissolve the residue in a saturated sodium bicarbonate solution at 0°C and add acetic anhydride. Stir for a short period, then add more of both reagents and continue stirring.

  • Purification: Desalt the sample using a cation exchange resin (e.g., Dowex 50W-X2). The eluate containing the released and re-N-acetylated glycans can then be collected, concentrated, and lyophilized.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start: Substrate (Ester, Amide, Glycoprotein) prep Prepare Anhydrous Reactants & Glassware start->prep add_hydrazine Add Hydrazine (Anhydrous or Monohydrate) prep->add_hydrazine heat Heat to Optimized Temperature add_hydrazine->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor quench Quench Reaction (if necessary) monitor->quench remove_hydrazine Remove Excess Hydrazine quench->remove_hydrazine purify Purify Product (Precipitation, Extraction, or Chromatography) remove_hydrazine->purify end End: Purified Product purify->end

Caption: General experimental workflow for a hydrazinolysis reaction.

troubleshooting_hydrazinolysis cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Product Yield or Incomplete Reaction cause1 Suboptimal Reaction Conditions? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Presence of Contaminants (e.g., Water)? start->cause3 cause4 Side Reactions (e.g., Peeling)? start->cause4 solution1 Optimize Temperature, Time, & Concentration cause1->solution1 solution2 Use Fresh, High-Purity Hydrazine cause2->solution2 solution3 Ensure Anhydrous Conditions; Purify Starting Materials cause3->solution3 solution4 Modify Conditions to Minimize Side Products (e.g., EDTA for peeling) cause4->solution4

Caption: Troubleshooting decision tree for low yield in hydrazinolysis.

References

Technical Support Center: Purification of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing diacylhydrazine impurities from 2-(2-chlorophenoxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the diacylhydrazine impurity and how is it formed?

A1: The diacylhydrazine impurity, N,N'-bis[2-(2-chlorophenoxy)acetyl]hydrazine, is a common byproduct in the synthesis of this compound. It forms when two molecules of the starting ester, ethyl 2-(2-chlorophenoxy)acetate, react with one molecule of hydrazine. This typically occurs when there is an excess of the ester or if the reaction conditions favor further acylation of the desired product.

Q2: How can I detect the presence of the diacylhydrazine impurity?

A2: The presence of the diacylhydrazine impurity can be detected using Thin Layer Chromatography (TLC). The impurity is generally less polar than the desired this compound. Therefore, on a silica gel TLC plate, the diacylhydrazine spot will have a higher Rf (retention factor) value, meaning it will travel further up the plate.

Q3: What are the primary methods for removing the diacylhydrazine impurity?

A3: The most common and effective methods for removing the diacylhydrazine impurity are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the level of impurity and the scale of the purification.

Q4: What are the key differences in physical properties between this compound and the diacylhydrazine impurity?

A4: The key differences lie in their polarity and solubility. This compound is more polar due to the presence of the free -NH2 group. The diacylhydrazine impurity is larger and less polar. This difference in polarity is exploited in chromatographic and extraction-based purification methods. Their solubilities in various solvents will also differ, which is the basis for purification by recrystallization.

Physicochemical Properties

PropertyThis compoundN,N'-bis[2-(2-chlorophenoxy)acetyl]hydrazine (Diacyl Impurity)
Molecular Formula C₈H₉ClN₂O₂C₁₆H₁₄Cl₂N₂O₄
Molecular Weight 200.62 g/mol 385.20 g/mol
Melting Point 111-113 °CHigher than the desired product (estimated)
Polarity More PolarLess Polar
Solubility in Water PoorVery Poor
Solubility in Ethanol Soluble when hot, less soluble when cold.[1]Expected to be less soluble than the desired product in hot ethanol.
Solubility in Non-Polar Solvents Sparingly solubleMore soluble than the desired product

Troubleshooting Guides

Issue 1: Recrystallization is not effectively removing the diacylhydrazine impurity.

This guide provides a step-by-step protocol for optimizing the recrystallization process to improve the purity of this compound.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Ethanol is the recommended solvent for recrystallization.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol (near boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals of the desired product, as the less soluble diacylhydrazine may precipitate out first or remain in the mother liquor.

  • Crystallization: Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the impurity.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Troubleshooting Flowchart

Start Crude Product (Contains Diacyl Impurity) Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry CheckPurity Check Purity (TLC) Dry->CheckPurity PureProduct Pure this compound CheckPurity->PureProduct Pure ImpurityPresent Impurity Still Present CheckPurity->ImpurityPresent Not Pure RecrystallizeAgain Repeat Recrystallization with Slower Cooling ImpurityPresent->RecrystallizeAgain ConsiderOther Consider Column Chromatography ImpurityPresent->ConsiderOther RecrystallizeAgain->Dissolve

Caption: Troubleshooting workflow for recrystallization.

Issue 2: The diacylhydrazine impurity is difficult to separate by recrystallization alone.

When recrystallization is insufficient, column chromatography provides a more effective method for separating compounds with different polarities.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will show clear separation between the product and the impurity spots. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar diacylhydrazine impurity will elute first, followed by the more polar this compound.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow Diagram

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

Caption: Experimental workflow for column chromatography.

Issue 3: A large-scale purification is required, and column chromatography is not practical.

For larger quantities, liquid-liquid extraction can be an efficient method to separate the desired product from the diacylhydrazine impurity based on their differing solubilities in immiscible liquids.[2][3]

Experimental Protocol: Liquid-Liquid Extraction

  • Solvent System Selection: Choose two immiscible solvents. A common system is an organic solvent (e.g., ethyl acetate) and an aqueous phase.

  • Dissolution: Dissolve the crude mixture in the organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add the aqueous phase.

  • Washing: The more polar this compound may have some solubility in the aqueous phase, while the less polar diacylhydrazine impurity will preferentially remain in the organic layer. By performing several washes with the aqueous phase, the desired product can be selectively extracted.

  • Separation: Separate the aqueous layers containing the partially purified product from the organic layer.

  • Back-Extraction (Optional): To recover the product from the combined aqueous layers, adjust the pH if necessary and extract with a fresh portion of organic solvent.

  • Drying and Evaporation: Dry the organic layer containing the purified product over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent.

Logical Relationship Diagram for Solvent Selection

Crude Crude Mixture DissolveOrg Dissolve in Organic Solvent Crude->DissolveOrg AddAq Add Immiscible Aqueous Phase DissolveOrg->AddAq Separate Separate Layers AddAq->Separate OrgLayer Organic Layer (Enriched in Diacyl Impurity) Separate->OrgLayer Less Polar AqLayer Aqueous Layer (Enriched in Product) Separate->AqLayer More Polar Recover Recover Product from Aqueous Layer AqLayer->Recover Pure Purified Product Recover->Pure

References

Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenoxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the hydrazinolysis of an ester of 2-(2-chlorophenyl)acetic acid, typically the methyl or ethyl ester, with hydrazine hydrate in a suitable solvent like ethanol.[1] This method is favored for its straightforward procedure and generally good yields.[1]

Q2: What are the primary safety concerns when working with hydrazine hydrate, especially during scale-up?

A2: Hydrazine hydrate is a hazardous substance with several associated risks:

  • Toxicity and Carcinogenicity: It is toxic and a suspected carcinogen, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]

  • Corrosiveness: It is corrosive to the skin and eyes.[1]

  • Thermal Runaway: During scale-up, the potential for a thermal runaway reaction is a critical safety concern due to the larger reaction mass.[1]

Q3: How can the risk of a thermal runaway reaction be mitigated during scale-up?

A3: To mitigate the risk of a thermal runaway reaction, consider the following measures:

  • Controlled Addition: On a larger scale, add the ester to the hydrazine hydrate solution portion-wise or via an addition funnel to control the exotherm.[1]

  • Adequate Cooling: Ensure the reaction vessel is equipped with sufficient cooling, such as an ice bath or a chiller, to maintain the desired reaction temperature.[1]

  • Monitoring: Continuously monitor the internal temperature of the reaction.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid increase in temperature, uncontrolled gas evolution, and a rapid change in the color or viscosity of the reaction mixture.[2] If you suspect a runaway reaction, immediately remove any heating source, ensure the fume hood sash is lowered, and evacuate the immediate area.[2] Alert your supervisor and follow your institution's emergency procedures.[2]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Yield - Incomplete reaction.[1] - Suboptimal reaction temperature.[1] - Insufficient reaction time.[1] - Hydrolysis of the starting ester.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] - Ensure the reaction temperature is maintained at the reflux temperature of the solvent (e.g., ethanol).[1] - Extend the reaction time if starting material is still present.[1] - Use anhydrous solvents and reagents to minimize hydrolysis.[1]
Product is Oily or Difficult to Crystallize - Presence of unreacted starting materials or solvent residues.[1] - Formation of impurities that act as crystallization inhibitors.[1]- Ensure complete removal of the solvent (e.g., ethanol) under reduced pressure.[1] - Attempt trituration with a non-polar solvent like n-hexane or diethyl ether to induce solidification.[1] - If trituration fails, consider purification by column chromatography before attempting recrystallization again.[1]
Discoloration of the Reaction Mixture or Final Product - Air oxidation of hydrazine or impurities. - Degradation at elevated temperatures.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Side Products (e.g., Diacyl Hydrazine) - Incorrect stoichiometry (insufficient hydrazine hydrate). - High reaction temperature.- Use a molar excess of hydrazine hydrate (typically 1.5 to 20 equivalents).[3][4] - Maintain careful temperature control.

Experimental Protocols

Synthesis of Methyl 2-(2-chlorophenoxy)acetate (Esterification)

This procedure is based on a standard Fischer esterification method.[3]

Materials:

  • 2-(2-chlorophenyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(2-chlorophenyl)acetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Remove the excess methanol using a rotary evaporator.[3]

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.[3]

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by water.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-chlorophenyl)acetate as an oil.[3] This product is often used in the next step without further purification.[3]

Synthesis of this compound (Hydrazinolysis)

This procedure is based on standard methods for the hydrazinolysis of esters.[3]

Materials:

  • Methyl 2-(2-chlorophenyl)acetate (crude from the previous step)

  • Hydrazine hydrate (80% solution)

  • Ethanol (95%)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude methyl 2-(2-chlorophenyl)acetate in ethanol in a round-bottom flask.[3]

  • To the stirred solution, add hydrazine hydrate (1.5 equivalents).[3]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.[3]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out.

  • If necessary, cool the flask in an ice bath to maximize crystal formation.[3]

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.[3]

  • The crude product can be purified by recrystallization from ethanol.[3]

Purification by Recrystallization

This is a general procedure for the recrystallization of the crude product.[3]

Materials:

  • Crude this compound

  • Ethanol (95%)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.[3]

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[3]

  • Allow the solution to cool slowly to room temperature.[3]

  • Further cool the flask in an ice bath to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration and wash them with a small volume of cold ethanol.[3]

  • Dry the crystals in a vacuum oven to obtain pure this compound.[3]

Quantitative Data Summary

Parameter Value Reference
Typical Yield 71%[5]
Melting Point 157-159 °C[3]
Molecular Formula C₈H₉ClN₂O₂[5]
Molecular Weight 200.62 g/mol [5]

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_purification Step 3: Purification start_material 2-(2-chlorophenyl)acetic acid reagents1 Methanol, Sulfuric Acid (cat.) esterification Reflux start_material->esterification reagents1->esterification workup1 Workup: - Evaporation - Extraction (DCM) - NaHCO3 wash - Drying (MgSO4) esterification->workup1 intermediate Crude Methyl 2-(2-chlorophenoxy)acetate workup1->intermediate hydrazinolysis Reflux intermediate->hydrazinolysis reagents2 Hydrazine Hydrate, Ethanol reagents2->hydrazinolysis workup2 Workup: - Cooling - Filtration hydrazinolysis->workup2 crude_product Crude this compound workup2->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield check_reaction Monitor reaction (TLC/HPLC) start->check_reaction check_temp Check reaction temperature start->check_temp ester_hydrolysis Possible ester hydrolysis? start->ester_hydrolysis incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend reaction time incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_temp->incomplete use_anhydrous Use anhydrous solvents/reagents ester_hydrolysis->use_anhydrous Yes workup_issue Investigate workup/ isolation issues complete->workup_issue

Caption: Troubleshooting logic for addressing low reaction yield.

References

preventing degradation of 2-(2-Chlorophenoxy)acetohydrazide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-(2-Chlorophenoxy)acetohydrazide during its synthesis. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on the two primary stages: Williamson Ether Synthesis and Hydrazinolysis.

Issue 1: Low Yield or Incomplete Consumption of Starting Material in Williamson Ether Synthesis

  • Question: My Williamson ether synthesis reaction to produce ethyl 2-(2-chlorophenoxy)acetate has a low yield, and I observe unreacted 2-chlorophenol. What are the possible causes and how can I optimize the reaction?

  • Answer: Low yields in this step are often due to suboptimal reaction conditions. Key factors to consider include the choice of base, solvent, temperature, and reaction time. Incomplete deprotonation of 2-chlorophenol or side reactions can significantly reduce the yield of the desired ether.

    Quantitative Data Summary:

ParameterSuboptimal ConditionPotential OutcomeRecommended ConditionExpected Improvement
Base Weak base (e.g., NaHCO₃) or insufficient amountIncomplete deprotonation of 2-chlorophenol, leading to low conversion.Stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Use 1.5-2.0 equivalents.Ensures complete formation of the phenoxide nucleophile, driving the reaction to completion.
Solvent Protic solvent (e.g., ethanol)Solvent can react with ethyl chloroacetate.Aprotic polar solvent such as acetone, DMF, or acetonitrile.Minimizes side reactions and facilitates the Sₙ2 reaction.
Temperature Too low (< 60 °C)Slow reaction rate, incomplete conversion.Refluxing in acetone (around 56 °C) or heating at 60-80 °C in DMF.Increases reaction kinetics to ensure completion within a reasonable timeframe.
Reaction Time Too short (< 12 hours)Incomplete reaction.Monitor by TLC; typically 12-24 hours.Allows the reaction to proceed to completion.

Issue 2: Formation of Impurities During Williamson Ether Synthesis

  • Question: I am observing significant impurity formation in my synthesis of ethyl 2-(2-chlorophenoxy)acetate. What are these impurities and how can I avoid them?

  • Answer: The primary side reaction in Williamson ether synthesis is elimination (E2) of the alkyl halide, which competes with the desired substitution (Sₙ2) reaction. Another potential side reaction is C-alkylation of the phenoxide ring.

    Potential Impurities and Prevention Strategies:

Impurity/Side ReactionCausePrevention Strategy
Elimination Product (Ethyl Glycolate) Use of a sterically hindered base or high temperatures.Use a non-hindered base like K₂CO₃. Maintain the recommended temperature range.
C-Alkylation Products The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.Use of polar aprotic solvents generally favors O-alkylation.
Unreacted Starting Materials Incomplete reaction.Ensure optimal reaction conditions as described in Issue 1.

Issue 3: Low Yield and Purity During Hydrazinolysis

  • Question: The conversion of ethyl 2-(2-chlorophenoxy)acetate to the corresponding hydrazide is inefficient, and the final product is impure. How can I improve this step?

  • Answer: The hydrazinolysis step is a nucleophilic acyl substitution. Low yields can result from incomplete reaction, degradation of the product, or side reactions.

    Quantitative Data Summary:

ParameterSuboptimal ConditionPotential OutcomeRecommended ConditionExpected Improvement
Hydrazine Hydrate Insufficient amount (< 1.5 eq.)Incomplete conversion of the ester.Use a molar excess of hydrazine hydrate (typically 3-5 equivalents).Drives the equilibrium towards the product side.
Solvent Non-polar solventPoor solubility of reactants.Alcohols like ethanol or methanol are commonly used.Provides a suitable medium for the reaction.
Temperature Too low (Room Temperature)Very slow reaction rate.Refluxing in ethanol (around 78 °C).Accelerates the rate of hydrazinolysis.
Reaction Time Too short (< 6 hours)Incomplete reaction.Monitor by TLC; typically 8-12 hours.Ensures complete conversion of the ester.

Issue 4: Degradation of this compound Post-Synthesis

  • Question: My purified this compound seems to degrade upon storage or during workup. What is the cause and how can I prevent it?

  • Answer: Hydrazides are susceptible to hydrolysis, especially under acidic conditions, which cleaves the hydrazide bond to form the corresponding carboxylic acid and hydrazine.

    Prevention of Hydrolytic Degradation:

ConditionDegradation ProductPrevention Strategy
Acidic pH (e.g., during workup) 2-(2-Chlorophenoxy)acetic acid and hydrazineNeutralize the reaction mixture to a slightly basic or neutral pH before extraction and purification. Avoid prolonged exposure to acidic conditions.
Presence of Water and Heat HydrolysisEnsure the final product is thoroughly dried and stored in a cool, dry, and dark place.

Experimental Protocols

1. Synthesis of Ethyl 2-(2-chlorophenoxy)acetate (Williamson Ether Synthesis)

  • Materials: 2-chlorophenol, ethyl chloroacetate, potassium carbonate (anhydrous), acetone.

  • Procedure:

    • To a solution of 2-chlorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to reflux (around 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenoxy)acetate.

2. Synthesis of this compound (Hydrazinolysis)

  • Materials: Ethyl 2-(2-chlorophenoxy)acetate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (3.0-5.0 eq.) to the solution.

    • Heat the mixture to reflux (around 78 °C) for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common impurity I should look for?

    • A1: The most likely impurities are unreacted starting materials (2-chlorophenol or ethyl 2-(2-chlorophenoxy)acetate) and the hydrolysis product, 2-(2-chlorophenoxy)acetic acid. These can be readily identified and their levels monitored by techniques like HPLC and TLC.

  • Q2: Can I use a different base for the Williamson ether synthesis?

    • A2: Yes, other bases like sodium hydride (NaH) in an aprotic solvent like DMF can be used. However, NaH is highly reactive and requires careful handling under anhydrous conditions. Potassium carbonate is generally a safer and effective choice for this reaction.

  • Q3: My product "oils out" during recrystallization. What should I do?

    • A3: "Oiling out" occurs when the solute is insoluble in the solvent at a certain temperature. Try using a larger volume of solvent, a different solvent system (e.g., ethanol/water mixture), or cooling the solution more slowly with vigorous stirring to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point of the crystalline solid.

Visualizations

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_degradation Degradation Troubleshooting start Synthesis Issue Observed low_yield Low Yield or Incomplete Reaction start->low_yield impurity Impurity Detected start->impurity degradation Product Degradation start->degradation check_williamson Check Williamson Synthesis Conditions low_yield->check_williamson check_hydrazinolysis Check Hydrazinolysis Conditions low_yield->check_hydrazinolysis identify_impurity Identify Impurity (TLC, HPLC, NMR) impurity->identify_impurity check_storage Check Storage Conditions degradation->check_storage check_workup Check Workup pH degradation->check_workup optimize_base Optimize Base/ Solvent check_williamson->optimize_base optimize_hydrazine Increase Hydrazine Equivalents check_hydrazinolysis->optimize_hydrazine optimize_temp_time_W Adjust Temperature/ Time optimize_base->optimize_temp_time_W optimize_temp_time_H Adjust Temperature/ Time optimize_hydrazine->optimize_temp_time_H elimination_product Elimination Product identify_impurity->elimination_product unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm hydrolysis_product Hydrolysis Product identify_impurity->hydrolysis_product adjust_williamson Adjust Williamson Conditions (Temp, Base) elimination_product->adjust_williamson drive_reaction Drive Reaction to Completion unreacted_sm->drive_reaction neutral_workup Ensure Neutral Workup hydrolysis_product->neutral_workup dry_product Ensure Product is Dry check_storage->dry_product neutralize Neutralize Before Extraction check_workup->neutralize store_properly Store in Cool, Dry, Dark Place dry_product->store_properly

Caption: Troubleshooting workflow for the synthesis of this compound.

Degradation_Pathways cluster_synthesis Potential Side Reactions During Synthesis main_compound This compound hydrolysis Hydrolysis (Acidic Conditions, H₂O) main_compound->hydrolysis acid_product 2-(2-Chlorophenoxy)acetic acid hydrolysis->acid_product hydrazine Hydrazine hydrolysis->hydrazine williamson_synthesis Williamson Ether Synthesis Step elimination_product Elimination (E2) Product williamson_synthesis->elimination_product High Temp/ Hindered Base c_alkylation C-Alkylation Product williamson_synthesis->c_alkylation Ambident Nucleophile hydrazinolysis_step Hydrazinolysis Step unreacted_ester Unreacted Ester hydrazinolysis_step->unreacted_ester Incomplete Reaction

Caption: Degradation pathways and potential side products in the synthesis of this compound.

Technical Support Center: Optimizing Recrystallization of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of 2-(2-chlorophenoxy)acetohydrazide.

Solvent Selection and Solubility Profile

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for high recovery of pure crystals upon cooling.

Estimated Solubility of this compound
Solvent ClassSolventBoiling Point (°C)Estimated Solubility at 25°C (mg/mL)Estimated Solubility at Boiling Point (mg/mL)Suitability as a Primary Recrystallization Solvent
Polar Protic Water100< 1 (Poor)[1]LowPoor, but can be used as an anti-solvent.[2][3]
Ethanol78.5Low to Moderate[3][4]High[1][4]Excellent [1][2][3][4][5][6]
Methanol64.7Low to Moderate[3]High[3]Good[3][4]
Isopropanol82.5Low to ModerateHighGood[3][4]
Polar Aprotic Acetone56ModerateHighPotentially Suitable
Ethyl Acetate77.1ModerateHighPotentially Suitable
Non-Polar Toluene110.6LowModeratePoor
Hexane69Very LowLowPoor, but can be used as an anti-solvent.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol outlines the standard procedure for recrystallizing this compound using ethanol, a widely recommended solvent.[1][2][3][4][5][6]

Materials:

  • Crude this compound

  • 95% or absolute ethanol[4][7]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add hot ethanol in small portions until the solid is just dissolved.[4][8] Avoid using an excess of solvent to maximize yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration apparatus to prevent premature crystallization.[4][8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4][8]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4][8]

  • Drying: Dry the purified crystals under vacuum. The melting point of pure this compound is reported to be between 111-113°C or 157-159°C, which may vary based on the crystalline form.[1] A sharp melting point is indicative of high purity.[4]

Protocol 2: Solvent Screening on a Small Scale

To identify the optimal solvent, perform small-scale solubility tests with a range of solvents.

Procedure:

  • Place a small, consistent amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystallization occurs.

Troubleshooting Guide (FAQs)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution:

    • Ensure you are using a sufficient volume of solvent. Add the hot solvent in small increments until the compound dissolves.[4]

    • If the compound remains insoluble, a more polar solvent may be required. Try solvents like ethanol or methanol if you started with a less polar one.[4][9]

Q2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, likely due to using too much solvent.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[10] Adding a "seed" crystal of the pure compound can also initiate crystallization.[9][10]

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9][10]

    • Further Cooling: Ensure the solution has been adequately cooled in an ice bath.[4]

Q3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution above its melting point, or the solution is cooling too rapidly. This can also be caused by the presence of impurities.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.[10]

    • Slower Cooling: Insulate the flask to encourage gradual cooling.

    • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][9]

Q4: The yield of recrystallized product is low.

  • Possible Cause: Several factors can contribute to low recovery.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude material.[4]

    • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and flask are pre-heated.[4]

    • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form, including in an ice bath.[4]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Q5: The recrystallized product is still impure.

  • Possible Cause: Impurities may have been trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Solution:

    • Second Recrystallization: A second recrystallization is often effective in further purifying the product.[9]

    • Slow Cooling: Ensure the crystallization process is slow to allow for the formation of a more ordered crystal lattice that excludes impurities.

    • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.[8][9]

Visual Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude this compound test_solubility Test solubility in a small amount of solvent at room temperature start->test_solubility is_soluble_rt Is it soluble? test_solubility->is_soluble_rt heat_solvent Heat the solvent and observe solubility is_soluble_rt->heat_solvent No too_soluble Too soluble. Consider as 'good solvent' in a mixed system. is_soluble_rt->too_soluble Yes is_soluble_hot Is it soluble when hot? heat_solvent->is_soluble_hot cool_solution Cool the solution to room temperature and then in an ice bath is_soluble_hot->cool_solution Yes not_enough_solvent Potentially not enough solvent. Add more hot solvent and re-evaluate. is_soluble_hot->not_enough_solvent No crystals_form Do crystals form? cool_solution->crystals_form good_solvent Good single solvent for recrystallization crystals_form->good_solvent Yes poor_solvent Poor solvent for single recrystallization. Consider as 'anti-solvent' in a mixed system. crystals_form->poor_solvent No not_enough_solvent->heat_solvent

Caption: A flowchart outlining the decision-making process for selecting an optimal recrystallization solvent.

References

analytical troubleshooting for 2-(2-Chlorophenoxy)acetohydrazide characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically a solid. The experimentally determined melting point is in the range of 111-113°C (384-385 K).[1] A sharp melting point range suggests a well-defined crystalline structure and high purity.[1]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] The container must be tightly sealed to protect it from moisture and air.[2] For optimal stability, storage under an inert atmosphere, such as nitrogen, is recommended.[2]

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation routes for this compound are hydrolysis and oxidation.[2] The hydrazide functional group is susceptible to cleavage by water, particularly under acidic or basic conditions, which can lead to the formation of 2-(2-chlorophenyl)acetic acid and hydrazine.[2] The hydrazide moiety is also prone to oxidation.[2]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can promote its degradation.[2]

Troubleshooting Guides

Synthesis and Purification

Q5: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?

A5: Low yields can stem from several factors throughout the synthesis and purification process. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction between the corresponding ester (ethyl 2-(2-chlorophenoxy)acetate) and hydrazine hydrate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the correct molar ratio of reactants is used and consider extending the reaction time or gently heating the mixture as described in the protocol.[3][4]

  • Side Reactions: The presence of impurities in the starting materials or solvent can lead to unwanted side reactions.

    • Solution: Use high-purity starting materials and anhydrous solvents.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.

    • Solution: When filtering, ensure all the solid is transferred. Use cold solvent for washing the filtered solid to minimize dissolution of the product.[5] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Q6: The purified this compound appears discolored (e.g., yellow). What could be the reason?

A6: Discoloration, such as a yellow tint, can be an indicator of impurities or degradation.[2]

  • Oxidation: Exposure to air and light can cause oxidation of the hydrazide moiety.

    • Solution: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere if possible.[2]

  • Residual Impurities: Incomplete removal of colored byproducts from the synthesis can also lead to discoloration.

    • Solution: Repeat the recrystallization process until a pure, white solid is obtained. The choice of recrystallization solvent is crucial for effective purification. Ethanol is a commonly used solvent for this compound.[3][4]

Analytical Characterization Troubleshooting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: The ¹H NMR spectrum of my this compound sample shows broad peaks. What could be the cause?

A7: Broad peaks in an NMR spectrum can arise from several factors:

  • Presence of Water: The amide (-NH) and hydrazide (-NH₂) protons can exchange with water, leading to peak broadening.

    • Solution: Use a dry deuterated solvent (e.g., DMSO-d₆) and ensure your NMR tube and sample are free from moisture.

  • Low Solubility: If the sample is not fully dissolved, it can result in broad signals.

    • Solution: Ensure the sample is completely dissolved in the NMR solvent. Gentle warming or sonication can aid dissolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

    • Solution: Purify the sample thoroughly.

Q8: I am not observing the expected number of protons in the aromatic region of the ¹H NMR spectrum.

A8: The aromatic region for this compound should show a multiplet corresponding to four protons.[6] Deviations can indicate:

  • Incorrect Structure: The synthesized compound may not be the target molecule.

    • Solution: Re-evaluate all characterization data (NMR, IR, MS) to confirm the structure.

  • Overlapping Signals: In some solvents, the aromatic signals may overlap, making it difficult to resolve all four protons.

    • Solution: Try acquiring the spectrum in a different deuterated solvent or at a higher magnetic field strength to improve resolution.

Infrared (IR) Spectroscopy

Q9: The C=O (amide I) stretching frequency in my IR spectrum is lower than expected.

A9: The typical range for the amide I band is 1680-1630 cm⁻¹.[5] A lower frequency could be due to:

  • Intermolecular Hydrogen Bonding: In the solid state, extensive hydrogen bonding can weaken the C=O bond, causing a shift to a lower wavenumber.[3]

    • Solution: This is an expected characteristic of the solid-state spectrum and confirms the presence of hydrogen bonding.

Mass Spectrometry (MS)

Q10: I am having trouble identifying the molecular ion peak in the mass spectrum.

A10: The molecular ion peak ([M]⁺) for this compound should be observed at m/z corresponding to its molecular weight (200.62 g/mol ).[3][7][8][9]

  • Ionization Method: The choice of ionization technique can affect the observation of the molecular ion. Electron Ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion peak weak or absent.

    • Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.

  • Isotopic Pattern: A key feature to look for is the isotopic pattern of chlorine. You should observe a peak at [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a compound containing one chlorine atom.[6]

High-Performance Liquid Chromatography (HPLC)

Q11: I am observing poor peak shape (e.g., tailing) in my HPLC analysis.

A11: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

    • Solution: Add a small amount of a competing agent, like triethylamine, to the mobile phase. Ensure the pH of the mobile phase is appropriate for the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The column may be contaminated or have lost its efficiency.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Q12: How can I develop a stability-indicating HPLC method for this compound?

A12: A stability-indicating method is crucial for assessing the purity and degradation of the compound.[2]

  • Forced Degradation Studies: Subject the compound to stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) to generate potential degradation products.[2]

  • Method Development: Develop an HPLC method that can separate the parent compound from all the degradation products. This typically involves optimizing the mobile phase composition (e.g., acetonitrile and water/buffer), column type (e.g., C18), and detection wavelength.[6]

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉ClN₂O₂[3][7][8][9]
Molecular Weight200.62 g/mol [3][8]
Melting Point111-113 °C (384-385 K)[1]
AppearanceSolid
SolubilityPoor water solubility[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentReference
~9.2Singlet (broad)1H-NH- (amide)[6]
~7.0 - 7.5Multiplet4HAromatic protons[6]
~4.8Singlet2H-OCH₂-
~4.3Singlet (broad)2H-NH₂ (hydrazide)[6]

Table 3: Expected FT-IR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)DescriptionReference
N-H stretch (amine/amide)3350 - 3200Two bands, characteristic of a primary amine and a secondary amide[5]
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (amide I)1680 - 1630Strong absorption[5]
N-H bend (amide II)1650 - 1550[5]
C-O-C stretch (ether)1250 - 1050
C-Cl stretch800 - 600

Table 4: Suggested HPLC Method Parameters

ParameterConditionReference
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., 50:50 v/v)[6]
Flow Rate1.0 mL/min[6]
DetectionUV at a suitable wavelength (e.g., 220 nm or λₘₐₓ)[6]
Injection Volume10-20 µL[6]
Column TemperatureAmbient or controlled (e.g., 25 °C)[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature.[3][4]

  • Esterification: Reflux o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) in acetone (100 ml) at 80 °C for 18 hours.

  • Filter the reaction mixture, remove the acetone by distillation, and pour the residue into ice-cold water with vigorous stirring.

  • Extract the ester, ethyl 2-(2-chlorophenoxy)acetate, using diethyl ether.

  • Distill the ether to isolate the crude ester.

  • Hydrazinolysis: Heat the phenoxy ethyl acetate (0.50 mmol) with hydrazine hydrate (0.50 mmol) in absolute alcohol (40 ml) at 100 °C for 10 hours.

  • Allow the reaction mixture to cool.

  • Filter the solid product that separates out, dry it, and recrystallize from ethanol.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm). Use tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

HPLC Analysis
  • Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Prepare the sample solution at a similar concentration.[6]

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions: Use the parameters suggested in Table 4 or optimize them to achieve good peak shape and resolution from any impurities.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample or to quantify the amount of the compound present.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization start Starting Materials (o-chlorophenol, ethyl chloroacetate) esterification Esterification start->esterification hydrazinolysis Hydrazinolysis with Hydrazine Hydrate esterification->hydrazinolysis crude_product Crude Product hydrazinolysis->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis & Purification cluster_analytical_issues Analytical Characterization start Problem Encountered low_yield Low Yield start->low_yield discoloration Discoloration start->discoloration broad_nmr Broad NMR Peaks start->broad_nmr incorrect_nmr Incorrect NMR Integration start->incorrect_nmr low_ir Low C=O Frequency start->low_ir no_ms_ion Missing Molecular Ion start->no_ms_ion hplc_tailing HPLC Peak Tailing start->hplc_tailing solution1 Check Reaction Conditions & Work-up low_yield->solution1 solution2 Purify Further (Recrystallization) discoloration->solution2 solution3 Use Dry Solvents broad_nmr->solution3 solution4 Re-evaluate Structure incorrect_nmr->solution4 solution5 Solid State Effect low_ir->solution5 solution6 Use Soft Ionization no_ms_ion->solution6 solution7 Optimize HPLC Method hplc_tailing->solution7

Caption: A logical troubleshooting guide for common issues encountered during the handling and analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 2-(2-Chlorophenoxy)acetohydrazide and its Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(2-Chlorophenoxy)acetohydrazide and its derivatives. The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with analogs exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This document consolidates quantitative data, details key experimental protocols, and visualizes essential pathways to serve as a critical resource for drug discovery and development.

General Synthesis Pathway

The synthesis of this compound and its subsequent analogs is typically achieved through a reliable multi-step process.[1] The general route begins with the esterification of the corresponding chlorophenol, followed by hydrazinolysis to create the core acetohydrazide intermediate. This intermediate is then condensed with various aldehydes or ketones to produce a library of hydrazone analogs.[1][4]

G cluster_synthesis General Synthetic Workflow start 2-Chlorophenol + Ethyl Chloroacetate step1 Esterification (Base, Reflux) start->step1 intermediate1 Ethyl 2-(2-Chlorophenoxy)acetate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate, Alcohol) intermediate1->step2 core This compound step2->core step3 Condensation (Substituted Aldehyde/Ketone, Acid catalyst) core->step3 final Hydrazone Analogs (Schiff Bases) step3->final G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare Bacterial/ Fungal Inoculum inoculate Inoculate Microplate Wells (Broth Microdilution) start->inoculate prepare_compounds Serially Dilute Test Compounds prepare_compounds->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Measure Optical Density or Visual Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic G cluster_pathway Apoptosis Induction Pathway compound Hydrazone Analog ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis G cluster_workflow Anticonvulsant Screening Workflow (MES Test) acclimate Acclimatize Mice administer Administer Test Compound or Vehicle (i.p. or p.o.) acclimate->administer wait Waiting Period (e.g., 30-60 min) administer->wait mes Apply Maximal Electroshock via Corneal Electrodes wait->mes observe Observe for Tonic Hind Limb Extension (THLE) mes->observe evaluate Evaluate Protection (Absence of THLE) observe->evaluate G cluster_sar Structure-Activity Relationship Logic core 2-(2-Chlorophenoxy) acetohydrazide Scaffold mod1 Condensation with Aromatic Aldehydes core->mod1 mod2 Introduction of Heterocyclic Rings core->mod2 mod3 Formation of Metal Complexes core->mod3 act1 Enhanced Antimicrobial Activity mod1->act1 act2 Potent Anticancer Activity mod2->act2 mod3->act2

References

Validating the Antimicrobial Efficacy of 2-(2-Chlorophenoxy)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the antimicrobial activity of the novel compound 2-(2-Chlorophenoxy)acetohydrazide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines the essential experimental protocols and data presentation structures necessary for a robust comparative analysis. By benchmarking against established clinical agents, researchers can effectively evaluate the potential of this compound as a new antimicrobial agent.

Comparative Analysis of Antimicrobial Activity

The primary evaluation of a novel antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms. This is typically quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the zone of inhibition provides a qualitative measure of its growth-inhibitory effect.

For a comprehensive evaluation, it is recommended to compare the antimicrobial activity of this compound against standard broad-spectrum antibacterial and antifungal agents, such as Ciprofloxacin and Fluconazole, respectively. The following table provides an illustrative structure for presenting such comparative data.

Table 1: Comparative In Vitro Antimicrobial Activity of this compound and Standard Antimicrobials

MicroorganismTypeThis compoundCiprofloxacinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaData not available0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaData not available0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available0.25 - 4Not Applicable
Candida albicansFungi (Yeast)Data not availableNot Applicable0.25 - 4
Aspergillus nigerFungi (Mold)Data not availableNot Applicable1 - 16

Note: The MIC values for this compound are yet to be determined experimentally. The MIC values for Ciprofloxacin and Fluconazole represent typical ranges observed in susceptibility testing and may vary depending on the specific strain and testing conditions.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable data. The following are the key experimental protocols for determining the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test Microorganism: A pure, overnight culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, and Fluconazole prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Medium: Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

Procedure:

  • Inoculum Preparation: Dilute the overnight culture of the test microorganism in sterile broth to achieve a standardized concentration, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This is further diluted to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. A two-fold serial dilution of the antimicrobial agents is then performed in the plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (microorganism without any antimicrobial agent) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.

Determination of Zone of Inhibition by Agar Disk Diffusion Method

This method is a qualitative assay that assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

Materials:

  • Test Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland standard).

  • Antimicrobial Agents: Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound and the standard antibiotics.

  • Medium: Mueller-Hinton Agar (MHA) plates.

  • Equipment: Sterile cotton swabs, forceps, incubator, ruler or calipers.

Procedure:

  • Inoculum Spreading: A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid. The swab is then used to evenly streak the entire surface of the MHA plate.

  • Disk Placement: Using sterile forceps, the antimicrobial-impregnated disks are placed on the surface of the agar. The disks should be pressed down gently to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 35-37°C for 18-24 hours.

  • Reading Results: The diameter of the zone of complete inhibition of growth around each disk is measured in millimeters (mm). The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on standard guidelines for the control antibiotics.

Visualizing Experimental and Logical Workflows

Clear diagrams of experimental workflows and the logic of data interpretation are essential for understanding the validation process.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Microbial Culture inoculation Inoculation prep_culture->inoculation prep_compound Prepare Test Compound Stock treatment Application of Test Compound prep_compound->treatment prep_plates Prepare Agar/Broth Plates prep_plates->inoculation inoculation->treatment incubation Incubation treatment->incubation measure_mic Measure MIC incubation->measure_mic measure_zone Measure Zone of Inhibition incubation->measure_zone compare Compare with Standards measure_mic->compare measure_zone->compare

Caption: Experimental workflow for antimicrobial susceptibility testing.

Logical_Flow start Obtain MIC and Zone of Inhibition Data is_active Activity Detected? start->is_active compare_standards Compare to Standard Antimicrobials is_potent Potency Comparable to Standards? compare_standards->is_potent is_active->compare_standards Yes not_promising Not a Promising Candidate is_active->not_promising No promising Promising Candidate for Further Development is_potent->promising Yes low_activity Low Activity Detected is_potent->low_activity No

Caption: Logical flow for interpreting antimicrobial efficacy results.

A Comparative Analysis of 2-(2-Chlorophenoxy)acetohydrazide and Commercial Antibiotics: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the chemical scaffolds under investigation, hydrazide derivatives, including 2-(2-Chlorophenoxy)acetohydrazide, have demonstrated significant promise. This guide provides a comparative framework for evaluating the potential efficacy of this compound against common bacterial and fungal pathogens, benchmarked against established clinical agents.

While extensive public-domain data directly comparing this compound with commercial antibiotics is limited, this document outlines the standardized experimental protocols and presents illustrative data to serve as a template for such comparative studies.

Comparative Antimicrobial Activity: A Quantitative Overview

The efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays. The MIC represents the lowest concentration of an agent that prevents visible growth of a microorganism, while the zone of inhibition indicates the extent of its growth-inhibitory effect.

Below is a template for comparing the in vitro antimicrobial activity of this compound with Ciprofloxacin, a broad-spectrum antibacterial agent, and Fluconazole, a common antifungal agent.

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaData not available0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaData not available0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available0.5 - 4Not Applicable
Candida albicansFungal (Yeast)Data not availableNot Applicable0.25 - 4
Aspergillus nigerFungal (Mold)Data not availableNot Applicable16 - >64

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2]

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
  • Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, and Fluconazole.
  • Growth Medium: Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
  • 96-Well Microtiter Plates.

2. Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in the wells of the microtiter plate using the appropriate growth medium.
  • Each well is then inoculated with the standardized microbial suspension.
  • Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.
  • Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.

3. Reading Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control.[1]

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[3][4][5]

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (0.5 McFarland standard).
  • Antimicrobial Agents: Sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound and the standard antibiotics.
  • Agar Medium: Mueller-Hinton Agar plates.

2. Procedure:

  • The surface of the Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.
  • The antimicrobial-impregnated disks are placed on the agar surface using sterile forceps.
  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

3. Reading Results:

  • The diameter of the zone of complete inhibition around each disk is measured in millimeters.
  • The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts.

Mechanism of Action: A Comparative Perspective

Understanding the mechanism of action is critical for drug development. While the precise mechanism of this compound is a subject of ongoing research, its derivatives have shown potential as inhibitors of DNA gyrase.[6]

  • This compound (Proposed): Hydrazone derivatives have demonstrated the potential to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[6] By binding to this enzyme, these compounds can block its function, leading to bacterial cell death.[6]

  • Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] These enzymes are necessary for separating bacterial DNA, thereby inhibiting cell division.[7]

  • Fluconazole: As a triazole antifungal agent, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[6][9][10] This disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately fungal cell death.[6][9]

Visualizing the Pathways and Processes

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Inoculum (0.5 McFarland) Inoculation Inoculation of Media Inoculum->Inoculation Media Growth Medium (e.g., Mueller-Hinton) Media->Inoculation Antimicrobial Antimicrobial Agent (e.g., this compound) Antimicrobial->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Observation Observation of Growth (e.g., Turbidity, Zone of Inhibition) Incubation->Observation Determination Determination of MIC or Zone Diameter Observation->Determination

Antimicrobial Susceptibility Testing Workflow

DNA_Gyrase_Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Cell_Division Bacterial Cell Division Replication_Transcription->Cell_Division Inhibitor This compound (or derivative) Inhibitor->Inhibition Inhibition->DNA_Gyrase inhibits

Proposed Mechanism of Action via DNA Gyrase Inhibition

Conclusion

While direct comparative data on the antimicrobial efficacy of this compound is not yet widely available, the established methodologies of broth microdilution and agar disk diffusion provide a robust framework for its evaluation. By comparing the MIC values and zones of inhibition of this compound with those of standard agents like ciprofloxacin and fluconazole, researchers can ascertain its potential as a novel antimicrobial agent. The workflows and data presentation formats provided in this guide serve as a template for conducting and reporting such comparative studies, fostering a standardized approach to the evaluation of new antimicrobial candidates.

References

In Vivo Validation of Anti-inflammatory Effects: A Comparative Analysis of 2-(2-Chlorophenoxy)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of acetohydrazide derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for assessing acute inflammation. In this model, the percentage of edema inhibition is a key indicator of a compound's anti-inflammatory efficacy.

The following table summarizes the in vivo anti-inflammatory activity of N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide compared to the reference drug, diclofenac. This analog shares the core acetohydrazide structure with 2-(2-Chlorophenoxy)acetohydrazide and provides a strong indication of its potential therapeutic effects.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDoseTime (hours)% Inhibition of Edema
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideNot Specified132%
2Not Specified
358%
Diclofenac (Reference)Not Specified135%
2Not Specified
374%

Data sourced from a study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides.

The results indicate that N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide exhibits significant anti-inflammatory activity, with a time-dependent increase in the inhibition of paw edema. While its efficacy is slightly lower than that of diclofenac at the measured time points, it demonstrates a comparable therapeutic potential.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory effects of acetohydrazide derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.

By inhibiting COX-2, this compound and its analogs can reduce the production of pro-inflammatory prostaglandins like PGE2, thereby alleviating the symptoms of inflammation.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Test_Compound This compound (or Analog) Test_Compound->COX_Enzymes Inhibition

Mechanism of COX Inhibition

Experimental Protocols

The following section details the methodology for the carrageenan-induced rat paw edema assay, a standard in vivo model for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Rat Paw Edema Assay

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male or female Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into three groups:

    • Control Group: Receives the vehicle only.

    • Reference Group: Receives the standard drug (e.g., Diclofenac).

    • Test Group: Receives the test compound.

  • Drug Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Average edema volume in the control group

      • Vt = Average edema volume in the test group

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Reference, Test) Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection (Sub-plantar) Drug_Administration->Inflammation_Induction 1 hour post-administration Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Measurement 0, 1, 2, 3, 4 hours Calculation Calculate Edema Volume & % Inhibition Measurement->Calculation Comparison Compare Test Group with Control & Reference Calculation->Comparison

Carrageenan-Induced Paw Edema Workflow

Comparative Docking Studies of 2-(2-Chlorophenoxy)acetohydrazide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, hydrazide derivatives have garnered significant attention as versatile scaffolds for the development of novel therapeutic agents. Among these, 2-(2-Chlorophenoxy)acetohydrazide and its analogs are of particular interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This guide provides a comparative overview of these derivatives, supported by experimental data and detailed methodologies, to assist researchers and scientists in the rational design of more potent and selective compounds.

Comparative Biological Activity

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different analogs.

Table 1: Antimicrobial Activity of this compound Analogs

Compound SeriesModificationTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)
Series 1(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for various derivatives compared to Chloramphenicol.
Series 22-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaGood activity at 100 mg/ml for several compounds compared to Gentamycin.
Hydrazone 21Hydrazone derivativeS. aureusIC50 of 19.32 µg/mL.[2]
Compound 33Hydrazone derivativeP. aeruginosaMIC of 0.22 µg/mL.[2]
Compound 34Hydrazone derivativeP. aeruginosaMIC of 0.19 µg/mL.[2]
Compound 8Hydrazone derivativeS. aureusZone of Inhibition = 21 mm.[2]
Compound 11Hydrazone derivativeS. aureusZone of Inhibition = 15 mm.[2]

Table 2: Anticancer Activity of this compound Analogs

Compound SeriesModificationCancer Cell LineActivity Metric (IC50)
Benzylidene-hydrazone 3eTwo methoxy substituents on benzylidene phenyl ringLung, Ovarian, Melanoma, Colon0.12 µM, 0.024 µM, 0.097 µM, 0.05 µM, respectively.[3]
Symmetrical chlorophenylamino-s-triazine 2cPyrrolidine substituentMCF7, C264.14 µM, 7.87 µM, respectively.[4][5]
Symmetrical chlorophenylamino-s-triazine 3cPyrrolidine substituentMCF7, C264.98 µM, 3.05 µM, respectively.[4][5]
Symmetrical chlorophenylamino-s-triazine 4cPyrrolidine substituentMCF7, C266.85 µM, 1.71 µM, respectively.[4][5]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections detail the generalized methodologies for the synthesis and in silico analysis of this compound derivatives.

Synthesis of this compound Derivatives

A general and widely adopted synthetic route for these compounds involves a multi-step process.[2]

  • Esterification: 2-(2-Chlorophenoxy)acetic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the this compound intermediate.[6]

  • Condensation: Finally, this intermediate is condensed with various aromatic or heteroaromatic aldehydes or ketones to yield the desired hydrazone analogs.[2]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

  • Analysis of Results: The resulting docked poses are evaluated based on their docking scores or binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

Visualizing Key Processes

To better illustrate the workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Process 2-(2-Chlorophenoxy)acetic acid 2-(2-Chlorophenoxy)acetic acid Esterification Esterification 2-(2-Chlorophenoxy)acetic acid->Esterification Ethyl 2-(2-Chlorophenoxy)acetate Ethyl 2-(2-Chlorophenoxy)acetate Esterification->Ethyl 2-(2-Chlorophenoxy)acetate Hydrazinolysis Hydrazinolysis Ethyl 2-(2-Chlorophenoxy)acetate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Condensation Condensation This compound->Condensation Hydrazone Derivatives Hydrazone Derivatives Condensation->Hydrazone Derivatives Biological Evaluation Biological Evaluation Hydrazone Derivatives->Biological Evaluation In Silico Screening In Silico Screening Hydrazone Derivatives->In Silico Screening In Vitro Assays In Vitro Assays Biological Evaluation->In Vitro Assays Identification of Lead Compounds Identification of Lead Compounds In Vitro Assays->Identification of Lead Compounds SAR Studies SAR Studies In Vitro Assays->SAR Studies Molecular Docking Molecular Docking In Silico Screening->Molecular Docking Molecular Docking->Identification of Lead Compounds Molecular Docking->SAR Studies

Caption: General workflow for the synthesis and screening of this compound derivatives.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->COX Enzymes Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of COX enzymes by this compound derivatives.

References

Validating the Mechanism of Action of 2-(2-Chlorophenoxy)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the presumed mechanism of action of 2-(2-Chlorophenoxy)acetohydrazide by comparing its potential biological activities with established alternatives. Due to a lack of publicly available experimental data for this compound, this document focuses on the proposed mechanisms for the broader class of hydrazide compounds and furnishes detailed experimental protocols to enable researchers to generate the necessary comparative data.

The hydrazide functional group is a key feature of many biologically active compounds, suggesting that this compound may exhibit similar properties.[1] Research into related hydrazide and hydrazone derivatives points towards two primary potential mechanisms of action: antimicrobial and anti-inflammatory activities.

Antimicrobial Activity: A Focus on DNA Gyrase Inhibition

Hydrazide derivatives have demonstrated notable potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens.[2][3] A frequently proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[3] By targeting this enzyme, these compounds can disrupt critical cellular processes, leading to bacterial cell death.

To validate this proposed mechanism for this compound, its efficacy would be compared against a well-established DNA gyrase inhibitor, such as Ciprofloxacin.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)
This compoundEscherichia coliData not available
Staphylococcus aureusData not available
CiprofloxacinEscherichia coli≤1 (Susceptible)[4]
Staphylococcus aureus0.25 - 2

Note: MIC (Minimum Inhibitory Concentration) values for Ciprofloxacin are established clinical breakpoints.[4][5] Values for this compound would need to be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is fundamental for assessing the antimicrobial potency of a compound.

  • Materials:

    • Test compound (this compound)

    • Reference antibiotic (e.g., Ciprofloxacin)

    • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and reference antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

This assay directly evaluates the inhibitory effect of the compound on the enzymatic activity of DNA gyrase.

  • Materials:

    • Purified bacterial DNA gyrase

    • Relaxed plasmid DNA (substrate)

    • ATP

    • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

    • Test compound

    • Known DNA gyrase inhibitor (e.g., Ciprofloxacin)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound or reference inhibitor.

    • Initiate the reaction by adding DNA gyrase and ATP.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

    • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

    • Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to supercoiled DNA indicates enzyme activity.

    • Quantify the inhibition by measuring the decrease in the supercoiled DNA band in the presence of the test compound.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3] Structurally similar hydrazide derivatives have shown promise as anti-inflammatory agents, suggesting that this compound may also function through this mechanism.[6][7]

To investigate this, its activity can be compared to a known COX inhibitor like Diclofenac.

Table 2: Comparative COX Inhibition (Hypothetical Data)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Diclofenac0.0760.0262.9[8]

Note: IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1.[9][10] Data for this compound needs to be experimentally determined.

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the inhibition of COX-1 and COX-2 enzymes in a physiologically relevant system.

  • Materials:

    • Fresh human venous blood

    • Test compound

    • Reference NSAID (e.g., Diclofenac)

    • Lipopolysaccharide (LPS) to induce COX-2 expression

    • Enzyme immunoassay (EIA) kits for prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂)

  • Procedure:

    • COX-1 Activity: Aliquots of whole blood are incubated with various concentrations of the test compound or reference drug. The blood is then allowed to clot, and the serum is collected. TXB₂ levels, a stable metabolite of the COX-1 product thromboxane A₂, are measured by EIA.

    • COX-2 Activity: Aliquots of whole blood are pre-incubated with LPS to induce COX-2 expression. The blood is then incubated with various concentrations of the test compound or reference drug. Plasma is collected, and PGE₂ levels, a major product of COX-2, are measured by EIA.

    • The IC₅₀ values are calculated from the dose-response curves for the inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to assess the in vivo anti-inflammatory effects of a compound.

  • Materials:

    • Rodents (e.g., Wistar rats)

    • Test compound

    • Reference NSAID (e.g., Diclofenac)

    • Carrageenan solution (1% w/v)

    • Plethysmometer or calipers

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each animal is measured.

    • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal to induce inflammation.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.

antimicrobial_pathway This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Gyrase Bacterial DNA Gyrase DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Essential for Inhibition->DNA_Gyrase Inhibition->DNA_Replication_Repair Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death Disruption leads to

Caption: Proposed antimicrobial mechanism of action.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Inhibition Inhibition Test_Compound->Inhibition Inhibition->COX_Enzymes

Caption: Proposed anti-inflammatory mechanism of action.

experimental_workflow cluster_antimicrobial Antimicrobial Validation cluster_anti_inflammatory Anti-inflammatory Validation MIC_Assay MIC Determination DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MIC_Assay->DNA_Gyrase_Assay If active COX_Assay In Vitro COX Inhibition Paw_Edema_Assay In Vivo Paw Edema Model COX_Assay->Paw_Edema_Assay If active Compound This compound Compound->MIC_Assay Compound->COX_Assay

Caption: Experimental workflow for mechanism validation.

References

A Comparative Guide to the Synthetic Routes of 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2-(2-Chlorophenoxy)acetohydrazide, a versatile intermediate in drug discovery and material science. The comparison focuses on a conventional two-step method starting from 2-chlorophenol and an alternative route commencing with 2-(2-chlorophenyl)acetic acid. Additionally, a microwave-assisted variation of the conventional method is discussed, highlighting improvements in reaction efficiency.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds, including potential antimicrobial and anti-inflammatory agents.[1] The efficiency of its synthesis is crucial for downstream applications. This guide evaluates two distinct synthetic pathways, providing researchers with the necessary data to select the most suitable method for their needs.

Route 1: Conventional Synthesis from 2-Chlorophenol

This widely employed methodology involves a two-step process: a Williamson ether synthesis followed by hydrazinolysis.[1]

  • Step 1: Williamson Ether Synthesis: 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a base, typically potassium carbonate, to form ethyl 2-(2-chlorophenoxy)acetate.

  • Step 2: Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield this compound.

A significant advantage of this method is its straightforward nature and the ready availability of the starting materials.[1]

Microwave-Assisted Variation

Microwave-assisted synthesis has been explored as an alternative to conventional heating for this route, demonstrating considerable reductions in reaction time and potential increases in yield.[1]

Route 2: Synthesis from 2-(2-Chlorophenyl)acetic acid

This alternative pathway also consists of two steps:

  • Step 1: Fischer Esterification: 2-(2-chlorophenyl)acetic acid is first converted to its corresponding methyl ester, methyl 2-(2-chlorophenyl)acetate.[2]

  • Step 2: Hydrazinolysis: The crude methyl ester is then reacted with hydrazine hydrate to produce the final product.[2]

This route offers an alternative for laboratories where 2-(2-chlorophenyl)acetic acid is a more readily available or cost-effective starting material.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthetic routes.

ParameterRoute 1: Conventional (from 2-Chlorophenol)Route 2: (from 2-(2-Chlorophenyl)acetic acid)
Starting Materials 2-Chlorophenol, Ethyl Chloroacetate, Hydrazine Hydrate2-(2-Chlorophenyl)acetic acid, Methanol, Hydrazine Hydrate
Key Intermediates Ethyl 2-(2-chlorophenoxy)acetateMethyl 2-(2-chlorophenyl)acetate
Overall Yield 71%[3][4]Not explicitly stated, but individual step yields are high
Reaction Time Step 1: 18 hours; Step 2: 10 hours[3]Step 1: Not specified; Step 2: 8-12 hours[2]
Purity Recrystallized from ethanol[3]Purified by recrystallization from ethanol[2]
Melting Point 111-113 °C (384-385 K)[1][3]Expected: 157-159 °C (for 2-(2-Chlorophenyl)acetohydrazide)[2]

Note: The melting point for the product from Route 2 appears to be for a different, though related, compound and should be considered with caution. The expected melting point for this compound is consistently reported around 111-113 °C.

Experimental Protocols

Route 1: Conventional Synthesis from 2-Chlorophenol

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

  • A mixture of 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) in 100 ml of acetone is refluxed at 80°C for 18 hours.[3]

  • After cooling, the reaction mixture is filtered, and the acetone is removed by distillation.[3]

  • The residue is poured into ice-cold water with vigorous stirring.[3]

  • The resulting ester, ethyl 2-(2-chlorophenoxy)acetate, is extracted with ether, and the ether is subsequently removed by distillation.[3]

Step 2: Synthesis of this compound

  • Ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) is heated with hydrazine hydrate (0.50 mmol) in 40 ml of absolute alcohol at 100°C for 10 hours.[3]

  • The reaction mixture is then allowed to cool.[3]

  • The solid product that separates is filtered, dried, and recrystallized from ethanol.[3]

  • The reported yield is 71%.[3]

Route 2: Synthesis from 2-(2-Chlorophenyl)acetic acid

Step 1: Synthesis of Methyl 2-(2-chlorophenyl)acetate

  • 2-(2-chlorophenyl)acetic acid is subjected to Fischer esterification to yield its methyl ester.[2] The crude product is used in the next step without further purification.[2]

Step 2: Synthesis of 2-(2-Chlorophenyl)acetohydrazide

  • The crude methyl 2-(2-chlorophenyl)acetate is dissolved in ethanol in a round-bottom flask.[2]

  • Hydrazine hydrate (80% solution, 1.5 equivalents) is added to the stirred solution.[2]

  • The reaction mixture is heated to reflux for 8-12 hours.[2]

  • After cooling to room temperature, the mixture is further cooled in an ice bath to facilitate precipitation.[2]

  • The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven to yield the pure product.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations in each synthetic route and a logical workflow for comparing them.

Synthesis_Route_1 2-Chlorophenol 2-Chlorophenol Intermediate_Ester Ethyl 2-(2-chlorophenoxy)acetate 2-Chlorophenol->Intermediate_Ester K2CO3, Acetone, 80°C, 18h (Williamson Ether Synthesis) Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate_Ester Final_Product_1 This compound Intermediate_Ester->Final_Product_1 Absolute Alcohol, 100°C, 10h (Hydrazinolysis) Hydrazine_hydrate_1 Hydrazine Hydrate Hydrazine_hydrate_1->Final_Product_1

Caption: Synthetic pathway for Route 1, starting from 2-Chlorophenol.

Synthesis_Route_2 2-Chlorophenylacetic_acid 2-(2-Chlorophenyl)acetic acid Intermediate_Ester_2 Methyl 2-(2-chlorophenyl)acetate 2-Chlorophenylacetic_acid->Intermediate_Ester_2 Fischer Esterification Methanol Methanol Methanol->Intermediate_Ester_2 Final_Product_2 This compound Intermediate_Ester_2->Final_Product_2 Ethanol, Reflux, 8-12h (Hydrazinolysis) Hydrazine_hydrate_2 Hydrazine Hydrate Hydrazine_hydrate_2->Final_Product_2

Caption: Synthetic pathway for Route 2, starting from 2-(2-Chlorophenyl)acetic acid.

Comparison_Workflow cluster_routes Synthetic Routes cluster_params Comparison Parameters Route1 Route 1: From 2-Chlorophenol Yield Yield Route1->Yield Time Reaction Time Route1->Time Purity Purity / Purification Route1->Purity Conditions Reaction Conditions Route1->Conditions StartingMaterials Starting Material Availability Route1->StartingMaterials Route2 Route 2: From 2-(2-Chlorophenyl)acetic acid Route2->Yield Route2->Time Route2->Purity Route2->Conditions Route2->StartingMaterials Conclusion Optimal Route Selection Yield->Conclusion Time->Conclusion Purity->Conclusion Conditions->Conclusion StartingMaterials->Conclusion

Caption: Logical workflow for the comparison of synthetic routes.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. The conventional route starting from 2-chlorophenol is well-documented with a reported yield of 71%. The alternative route beginning with 2-(2-chlorophenyl)acetic acid provides flexibility depending on the availability of starting materials. For researchers aiming to optimize reaction efficiency, the microwave-assisted variation of the conventional route presents a compelling option by significantly reducing reaction times. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired reaction time, and available equipment.

References

biological activity of 2-(2-Chlorophenoxy)acetohydrazide vs. 2-(4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 2-(2-Chlorophenoxy)acetohydrazide and 2-(4-chlorophenoxy)acetohydrazide

This guide provides a comparative analysis of the biological activities of this compound and 2-(4-chlorophenoxy)acetohydrazide for researchers, scientists, and drug development professionals. While direct comparative studies between these two specific isomers are limited in the available scientific literature, this document synthesizes findings from research on the individual compounds and their closely related derivatives to offer insights into their potential therapeutic applications.

Introduction

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The position of the chlorine atom on the phenyl ring (ortho in this compound and para in 2-(4-chlorophenoxy)acetohydrazide) can significantly influence the compound's biological efficacy, a key aspect of structure-activity relationship (SAR) studies.[1] Both this compound and 2-(4-chlorophenoxy)acetohydrazide serve as versatile backbones for the development of novel therapeutic agents through the derivatization of the hydrazide functional group.[2]

Synthesis and Chemical Profile

The general synthesis of these compounds involves a two-step process starting from the corresponding chlorophenol. The chlorophenol is first reacted with an ethyl chloroacetate, followed by hydrazinolysis with hydrazine hydrate to yield the final acetohydrazide product. These acetohydrazides can then be further reacted with aldehydes or ketones to form hydrazone derivatives.[3][4]

General Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation (Optional) Chlorophenol Chlorophenol Ester_intermediate Ester_intermediate Chlorophenol->Ester_intermediate Ethyl chloroacetate, K2CO3, Acetone, Reflux Ethyl_chloroacetate Ethyl_chloroacetate Acetohydrazide_product 2-(Chlorophenoxy)acetohydrazide Ester_intermediate->Acetohydrazide_product Hydrazine hydrate, Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazone_derivative Hydrazone_derivative Acetohydrazide_product->Hydrazone_derivative Substituted Aldehyde/Ketone Aldehyde_Ketone Aldehyde_Ketone

Caption: General synthesis route for 2-(Chlorophenoxy)acetohydrazide and its hydrazone derivatives.

Comparative Biological Activities

Both this compound and 2-(4-chlorophenoxy)acetohydrazide, and more prominently their derivatives, have been investigated for a range of biological activities. The core hydrazide structure is a key pharmacophore, and modifications, particularly the formation of hydrazones, often enhance the biological effects.[3]

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-established for their antimicrobial properties.[3] The presence of the azomethine group (-NHN=CH-) is considered crucial for their biological activity.[3][5] Derivatives of both 2-chloro and 4-chloro isomers have shown promising antibacterial and antifungal activities.[1][2]

Table 1: Antimicrobial Activity of this compound Derivatives

Compound SeriesTest Organism(s)Activity MetricReference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones[2]
2-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaGood activity at 100 mg/ml[2]

Table 2: Antimicrobial Activity of 2-(4-Chlorophenoxy)acetohydrazide Derivatives

Compound SeriesTest Organism(s)Activity MetricReference
Substituted hydrazidesGeneral antimicrobial activity reportedNot specified[6]
Benzimidazole phenylhydrazone derivativesRhizoctonia solani and Magnaporthe oryzaeEC50 values as low as 1.20 µg/mL[7]

It is important to note that the data presented is for derivatives and not a direct comparison of the two title compounds. The nature and position of substituents on the phenyl ring significantly impact the antimicrobial potency.[1]

Anticancer Activity

Hydrazide derivatives have also been explored for their potential as anticancer agents, often through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.[1][8] The chlorophenyl group can enhance the anticancer activity of these molecules.[3]

Table 3: Anticancer Activity of 2-(4-Chlorophenoxy)acetohydrazide Derivatives

CompoundCancer Cell LineActivity Metric (IC50)Reference
2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazideProstate Cancer CellsNot specified, but cytotoxic effects noted[1]

Research on the anticancer properties of this compound derivatives is also prevalent, with studies suggesting that hydrazide-containing compounds can induce apoptosis through signaling cascades involving caspases and the Bcl-2 family of proteins.[8]

Anti-inflammatory and Anti-angiogenic Activity

Novel phenoxyacetohydrazide compounds, including derivatives of the 4-chloro isomer, have been synthesized and evaluated for their anti-inflammatory and anti-angiogenic potential.[9]

Experimental Protocols

Synthesis of this compound[10]
  • A mixture of o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) in acetone (100 ml) is refluxed for 18 hours.

  • The reaction mixture is filtered, and the acetone is distilled off. The residue is poured into ice-cold water with vigorous stirring.

  • The resulting ester, phenoxy ethyl acetate, is extracted with ether, and the ether is subsequently removed by distillation.

  • The phenoxy ethyl acetate (0.50 mmol) is heated at 100 °C for 10 hours in absolute alcohol (40 ml) with hydrazine hydrate (0.50 mmol).

  • Upon cooling, the solid product separates, is filtered, dried, and recrystallized from ethanol.

Synthesis of 2-(4-Chlorophenoxy)acetohydrazide[6]
  • A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (6.0 ml) in ethanol (90 ml) is refluxed over a water bath for 6 hours.

  • The precipitate that forms is filtered and recrystallized from ethanol.

In Vitro Anti-inflammatory Activity Assay[9]
  • Blood samples are collected from healthy volunteers who have not taken NSAIDs for 14 days.

  • The blood is mixed with an equal volume of sterilized Alsever's solution and centrifuged at 3000 rpm.

  • The packed cells are washed with isotonic saline (0.9% w/v NaCl).

  • A 10% cell suspension is prepared using isotonic saline.

  • The test compounds are dissolved in DMSO to prepare solutions at various concentrations (e.g., 50, 100, 150 µg/mL) for evaluation.

Potential Mechanisms of Action

While the precise signaling pathways for these specific acetohydrazides are not fully elucidated, the mechanisms of action for their derivatives often involve the inhibition of essential microbial enzymes or interference with cancer cell signaling pathways.[4][8]

Antimicrobial_MoA Hydrazone_Derivative Hydrazone Derivative (from Chlorophenoxy- acetohydrazide) Bacterial_Cell Bacterial_Cell Hydrazone_Derivative->Bacterial_Cell DNA_Gyrase DNA Gyrase (Essential Enzyme) Hydrazone_Derivative->DNA_Gyrase Inhibits DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase->DNA_Replication_Repair Enables Cell_Death Cell_Death DNA_Replication_Repair->Cell_Death Blockage Leads To

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Conclusion

Both this compound and 2-(4-chlorophenoxy)acetohydrazide are valuable scaffolds in medicinal chemistry. While direct comparative data is scarce, the existing literature on their derivatives suggests that both isomers can be modified to produce compounds with significant antimicrobial and anticancer activities. The position of the chlorine atom likely influences the physicochemical properties and, consequently, the biological activity of the resulting derivatives. Further head-to-head comparative studies of these isomers and their corresponding derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

cross-validation of analytical methods for 2-(2-Chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chlorophenoxy)acetohydrazide

For researchers, scientists, and drug development professionals, the robust and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical method is a critical decision that relies on a thorough evaluation of performance characteristics. This guide presents an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

The following sections provide a summary of expected quantitative performance data, detailed experimental protocols, and a logical workflow for the cross-validation of these methods. It is important to note that while this compound is a non-volatile compound, GC-MS analysis is feasible through a derivatization step to enhance its volatility.[1] The data presented herein is based on established analytical principles and data from structurally similar compounds, offering a solid foundation for method development and validation for the target analyte.

Data Presentation: A Comparative Analysis

The performance of an analytical method is defined by several key validation parameters. The table below summarizes a typical comparison between HPLC-UV and GC-MS for the analysis of compounds structurally related to this compound.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)Rationale for Comparison
Linearity (R²) > 0.999> 0.999Both techniques are capable of achieving excellent linearity across a specified concentration range.[2][3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%High accuracy is attainable with both methods, ensuring the closeness of measured values to the true value.[3][4]
Precision (%RSD) < 2.0%< 5.0%Both methods can demonstrate high precision, indicating the reproducibility of the measurements.[3][4]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLGC-MS, particularly with selected ion monitoring (SIM), often provides lower detection limits for derivatized compounds.[2]
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mLThe enhanced sensitivity of GC-MS allows for the quantification of trace amounts of the analyte.[2]
Specificity HighVery HighThe mass spectrometer in GC-MS provides structural information, offering superior specificity and peak identity confirmation.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible data. The following are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition to an appropriate concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a GC-MS method for the analysis of this compound, which necessitates a derivatization step to increase its volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The hydrazide functional group is derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or by condensation with an aldehyde or ketone. For silylation:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Mandatory Visualization

The cross-validation of analytical methods is a systematic process to ensure that different methods provide comparable results. The following diagram illustrates a typical workflow for this process.

Cross_Validation_Workflow cluster_planning Planning & Development cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_comparison Data Comparison & Conclusion define_analyte Define Analyte: This compound method_dev_hplc Develop HPLC-UV Method define_analyte->method_dev_hplc method_dev_gcms Develop GC-MS Method (with Derivatization) define_analyte->method_dev_gcms validate_hplc Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) method_dev_hplc->validate_hplc validate_gcms Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) method_dev_gcms->validate_gcms prepare_samples Prepare Identical Sample Sets (Spiked & Real Matrix) validate_hplc->prepare_samples validate_gcms->prepare_samples analyze_hplc Analyze Samples with HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples with GC-MS prepare_samples->analyze_gcms compare_data Compare Results (Statistical Analysis, e.g., t-test) analyze_hplc->compare_data analyze_gcms->compare_data conclusion Conclusion on Method Comparability & Selection for Intended Use compare_data->conclusion

Caption: Workflow for Cross-Validation of HPLC-UV and GC-MS Methods.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.